4-Chloro-7-methoxyquinazolin-6-ol
Description
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Properties
IUPAC Name |
4-chloro-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOFUZBKDHGCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630880 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574745-97-4 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methoxyquinazolin-6-ol is a substituted quinazoline, a class of heterocyclic aromatic compounds that form the backbone of numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights to offer a practical resource for laboratory and development settings.
Core Chemical Properties and Identification
This compound is a crystalline solid at room temperature.[1] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 574745-97-4 | [1][2][3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [1][2][4] |
| Molecular Weight | 210.62 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-chloro-7-methoxy-6-quinazolinol, 4-Chloro-6-hydroxy-7-methoxyquinazoline | [1][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Characterization
Full spectroscopic characterization is essential for confirming the identity and purity of synthesized this compound. While a complete set of experimental spectra is not publicly available, the following provides known data and expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
A published patent provides the following ¹H NMR data for this compound in DMSO-d₆:[6]
-
δ 8.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the quinazoline ring.
-
δ 7.43 (s, 1H): This singlet is assigned to the aromatic proton at the C5 position.
-
δ 7.40 (s, 1H): This singlet is attributed to the aromatic proton at the C8 position.
-
δ 4.02 (s, 3H): This singlet represents the three protons of the methoxy group at the C7 position.
¹³C NMR Spectroscopy (Predicted)
Experimental ¹³C NMR data for this compound is not currently available. However, based on data from similar quinazoline and aromatic systems, the following are predicted chemical shifts:[8][9][10]
-
~56-58 ppm: Methoxy carbon (-OCH₃).
-
~100-115 ppm: Aromatic carbons with strong electron-donating groups (e.g., C8).
-
~140-160 ppm: Aromatic carbons adjacent to nitrogen or oxygen (e.g., C4, C6, C7, C8a).
-
~150-165 ppm: Quaternary carbons in the pyrimidine ring (e.g., C2, C4). The C4 carbon, bonded to chlorine, is expected to be significantly deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the quinazoline ring system.
-
~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).
-
~800-700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (Predicted)
In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 210, with a characteristic M+2 isotope peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group (•CH₃) from the methoxy ether, followed by the loss of carbon monoxide (CO).
Synthesis and Reactivity
Synthetic Pathway
This compound is typically synthesized from its acetylated precursor, 4-chloro-7-methoxyquinazolin-6-yl acetate. The synthesis involves a straightforward deacetylation reaction.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure:[6]
-
Suspension: Suspend 4-chloro-7-methoxyquinazolin-6-yl acetate (10.1 g, 40 mmol) in a 6 N solution of ammonia in methanol (200 mL).
-
Reaction: Stir the suspension at room temperature for 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.
-
Precipitation and Filtration: Add water to the residue, which will cause the product to precipitate. Filter the resulting suspension to collect the solid.
-
Washing: Wash the collected solid sequentially with water and diethyl ether.
-
Drying: Dry the product at an elevated temperature, followed by vacuum drying in the presence of phosphorus pentoxide. This procedure yields this compound (7.9 g, 94% yield).[6]
Core Reactivity: The Causality Behind its Utility
The synthetic utility of this compound is primarily dictated by the high reactivity of the chlorine atom at the C4 position. This reactivity is a direct consequence of the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).
References
- 1. This compound | 574745-97-4 [sigmaaldrich.com]
- 2. This compound | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS:574745-97-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. 6-Quinazolinol, 4-chloro-7-methoxy- CAS#: 574745-97-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4',5-DIHYDROXY-7-METHOXYFLAVONE(437-64-9) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-ol: A Key Building Block in Targeted Cancer Therapy
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-anilinoquinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies. These compounds are particularly effective as inhibitors of receptor tyrosine kinases (RTKs), crucial signaling proteins that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide focuses on 4-Chloro-7-methoxyquinazolin-6-ol (CAS Number: 574745-97-4), a pivotal intermediate in the synthesis of several potent kinase inhibitors, most notably Gefitinib (Iressa®). Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] The strategic placement of the chloro, methoxy, and hydroxyl groups on the quinazoline core of this compound provides a versatile platform for the synthesis of a diverse library of targeted therapeutic agents.[2][3] This document will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, and key experimental procedures for its application in drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe handling in a research and development setting.
| Property | Value | Reference |
| CAS Number | 574745-97-4 | |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, Inert atmosphere | |
| InChI Key | ZBOFUZBKDHGCAF-UHFFFAOYSA-N | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Synthesis and Characterization: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative synthesis, compiled from established methodologies for analogous quinazoline derivatives.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 4-Hydroxy-3-methoxybenzaldehyde
-
To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 4-hydroxy-3-methoxybenzaldehyde.
-
Maintain the temperature below 5°C and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-hydroxy-5-methoxy-2-nitrobenzaldehyde.
Step 2: Oxidation to 4-Hydroxy-5-methoxy-2-nitrobenzoic acid
-
Suspend 4-hydroxy-5-methoxy-2-nitrobenzaldehyde in an aqueous solution of potassium permanganate.
-
Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-hydroxy-5-methoxy-2-nitrobenzoic acid.
Step 3: Reduction to 2-Amino-4-hydroxy-5-methoxybenzoic acid
-
To a mixture of 4-hydroxy-5-methoxy-2-nitrobenzoic acid in ethanol and water, add ammonium chloride and iron powder.
-
Heat the mixture to reflux and stir vigorously for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-hydroxy-5-methoxybenzoic acid.
Step 4: Cyclization to 7-Methoxy-quinazoline-4,6-diol
-
Heat a mixture of 2-amino-4-hydroxy-5-methoxybenzoic acid and an excess of formamide at 150-160°C for 4-5 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of ethanol.
-
Dry the solid to give 7-methoxy-quinazoline-4,6-diol.
Step 5: Chlorination to this compound
-
To a suspension of 7-methoxy-quinazoline-4,6-diol in a suitable solvent (e.g., toluene), add a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride or phosphorus oxychloride dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Cool the mixture and carefully quench with ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. For example, in DMSO-d6, one might expect: δ 4.02 (s, 3H), 7.40 (s, 1H), 7.43 (s, 1H), 8.81 (s, 1H).[5] |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the quinazoline ring, the methoxy group, and the carbon atoms bearing the chloro and hydroxyl substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (m/z = 210.02 for [M]+).[4] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (≥98%). |
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The primary utility of this compound lies in its role as a key intermediate for the synthesis of targeted therapies, particularly EGFR inhibitors like Gefitinib.[6][7] The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, which are crucial for binding to the ATP pocket of the kinase domain. The hydroxyl group at the 6-position provides a handle for further functionalization, often through etherification, to introduce side chains that can enhance potency, selectivity, and pharmacokinetic properties.[3]
Role in Gefitinib Synthesis
Caption: Simplified reaction scheme for the synthesis of Gefitinib.
Experimental Protocols for Biological Evaluation
To assess the biological activity of compounds derived from this compound, a series of in vitro assays are typically employed. These assays are designed to measure the compound's ability to inhibit the target kinase, affect cancer cell proliferation, and modulate the downstream signaling pathways.
EGFR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the EGFR kinase.
Principle: A purified recombinant EGFR kinase domain is incubated with a peptide substrate and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The assay is performed in the presence of varying concentrations of the test compound to determine its IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).
Caption: Workflow for a typical biochemical kinase inhibition assay.
-
Reagent Preparation: Prepare a solution of recombinant EGFR kinase, a suitable fluorescently labeled peptide substrate (e.g., GFP-poly-GT), and ATP in kinase reaction buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Kinase Reaction: Add the EGFR kinase to the wells and incubate briefly. Initiate the reaction by adding the ATP and substrate mixture.[8]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add a europium-labeled anti-phosphotyrosine antibody (Eu-PY20).[8]
-
Signal Measurement: After a further incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT/XTT)
This assay assesses the effect of the test compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling (e.g., A431, HCC827).
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Caption: Workflow for a cell-based proliferation assay (MTT/XTT).
-
Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to determine if the test compound inhibits the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK) in cancer cells.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total and phosphorylated proteins.[5][10]
References
- 1. nbinno.com [nbinno.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. ukm.my [ukm.my]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
4-Chloro-7-methoxyquinazolin-6-ol mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-7-methoxyquinazolin-6-ol
Abstract
This technical guide delineates a comprehensive strategy to investigate the mechanism of action of this compound, a heterocyclic compound featuring the quinazoline scaffold. The quinazoline core is a privileged structure in medicinal chemistry, prominently featured in a multitude of approved and investigational protein kinase inhibitors.[1][2] Given this precedent, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. This guide provides a structured, multi-faceted experimental workflow designed to rigorously test this hypothesis, from initial biochemical validation to cellular target engagement and downstream signaling analysis. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
Introduction: The Quinazoline Scaffold and the Kinase Inhibitor Hypothesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The quinazoline ring system has proven to be an exceptionally effective scaffold for designing ATP-competitive kinase inhibitors.[1] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which feature a 4-anilinoquinazoline core, underscore the therapeutic potential of this chemical class.[4] These molecules function by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[2][3]
This compound shares this core structure, suggesting a strong likelihood of a similar mechanism of action. Our central hypothesis is that this compound acts as an inhibitor of one or more protein kinases. This guide will outline a systematic approach to:
-
Biochemically characterize the inhibitory activity of the compound against a panel of kinases.
-
Confirm target engagement within a cellular context.
-
Elucidate the impact on downstream signaling pathways.
This structured approach ensures a self-validating system, where each experimental stage provides evidence to support or refute the central hypothesis.
Phase 1: Biochemical Characterization of Kinase Inhibition
The initial and most critical step is to determine if this compound directly inhibits the catalytic activity of purified kinases in a cell-free environment. This is best achieved through in vitro kinase assays.
In Vitro Kinase Inhibition Assay
A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[5] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7] A decrease in ADP production in the presence of the compound indicates inhibition.
Caption: Workflow for the in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create an 11-point serial dilution in DMSO.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase of interest (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for potential inhibitor binding.[8]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate substrate peptide and ATP (typically at its Km concentration) to each well.[8]
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the necessary components for luminescence.[8]
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.[8]
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.[9] It is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]
Table 1: Hypothetical Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 120 |
| Kinase E | >10,000 |
Data is hypothetical and for illustrative purposes only.
Phase 2: Confirmation of Cellular Target Engagement
A positive result in a biochemical assay is a crucial first step, but it does not guarantee that the compound can access and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[13]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with a high concentration (e.g., 10-20x the biochemical IC50) of this compound or a DMSO vehicle control for 1-2 hours.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing aggregated, denatured protein) by high-speed centrifugation.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.[13]
Phase 3: Elucidation of Downstream Signaling Effects
Confirming that the compound binds its target in cells is essential. The final phase of characterization involves demonstrating that this binding event leads to a functional consequence, namely the inhibition of the kinase's signaling pathway.
Western Blot Analysis of Phosphoprotein Levels
If this compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease. Western blotting using phospho-specific antibodies is the gold-standard method to visualize this effect.[14][15]
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of this compound for a specified time.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor like EGF if an EGFR family member is the suspected target) to activate the signaling pathway of interest.
-
Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Electrophoresis and Transfer: Quantify protein concentration, separate the lysates by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane, typically with Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins that can increase background.[16] Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.
-
As a crucial control, run a parallel blot and probe with an antibody against the total (phosphorylated and unphosphorylated) protein to ensure that changes in the phospho-signal are not due to changes in total protein expression.[16]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Cellular Kinase Activity Assays
To complement Western blotting, cell-based assays like the LanthaScreen™ TR-FRET cellular assays can provide quantitative data on kinase activity within a cellular context.[17] These assays measure the phosphorylation of a GFP-tagged substrate within lysed cells, using a terbium-labeled phospho-specific antibody to generate a FRET signal.[18][19] A reduction in the TR-FRET signal upon compound treatment indicates inhibition of the cellular kinase activity.
Conclusion
This technical guide proposes a logical and rigorous experimental cascade to elucidate the mechanism of action of this compound, based on the strong chemical precedent of its quinazoline core. By progressing from biochemical validation of enzyme inhibition to confirmation of target engagement and functional cellular outcomes, researchers can build a comprehensive and well-supported model of the compound's biological activity. The integration of quantitative assays, detailed protocols, and clear data visualization provides a robust framework for advancing this and other novel compounds through the drug discovery pipeline.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. eastport.cz [eastport.cz]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. LanthaScreen Cellular Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bmglabtech.com [bmglabtech.com]
The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery
Abstract
The quinazoline nucleus, a heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinazoline derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the core mechanisms of action, from anticancer and antimicrobial to anti-inflammatory and antiviral properties, supported by field-proven insights and experimental validation. This document is structured to serve as a practical and authoritative resource, elucidating the causality behind experimental choices and providing detailed protocols for the evaluation of these potent molecules.
Introduction: The Versatility of the Quinazoline Core
The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological effects.[1][2] The structural rigidity of the quinazoline core, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. This inherent versatility has led to the development of numerous clinically approved drugs and a vast library of derivatives with promising therapeutic potential.[2] This guide will delve into the key biological activities of quinazoline derivatives, providing a comprehensive overview of their mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to characterize them.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[3] Their primary mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: Inhibition of Tyrosine Kinases
A predominant mechanism of anticancer activity for many quinazoline derivatives is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to sustained proliferative signaling.[4]
Quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of EGFR. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth and survival.[4][6]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-7-methoxyquinazolin-6-ol: A Technical Guide to a Key Kinase Inhibitor Scaffold
Introduction: The Quinazoline Core in Modern Oncology
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[1] Its rigid, bicyclic structure serves as an effective mimic of the adenine moiety of ATP, enabling competitive inhibition of the ATP-binding site within the catalytic domain of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Among the numerous kinase targets, the Epidermal Growth Factor Receptor (EGFR) has been extensively studied due to its critical role in cell proliferation, survival, and metastasis.[2][3] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are built upon the quinazoline framework, underscoring its significance in medicinal chemistry.[1]
This technical guide focuses on 4-Chloro-7-methoxyquinazolin-6-ol , a pivotal intermediate in the synthesis of potent EGFR inhibitors. While not a therapeutic agent itself, its strategic functionalization allows for the creation of a diverse array of kinase inhibitors. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various aniline derivatives that confer target specificity and potency. The methoxy and hydroxyl groups at the 7- and 6-positions, respectively, offer additional points for modification to fine-tune the physicochemical and pharmacokinetic properties of the final compounds. Understanding the synthesis, properties, and biological context of this key intermediate is crucial for researchers and drug development professionals working on the next generation of kinase inhibitors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | |
| Molecular Weight | 210.62 g/mol | |
| CAS Number | 574745-97-4 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | ZBOFUZBKDHGCAF-UHFFFAOYSA-N |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that is crucial for the subsequent development of more complex quinazoline derivatives. The following protocol is a synthesized procedure based on established chemical literature.
Conceptual Workflow of Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Chlorination of 6,7-Dimethoxy-3H-quinazolin-4-one
-
To a dried round-bottom flask, add 6,7-dimethoxy-3H-quinazolin-4-one.
-
Add an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully remove the excess chlorinating agent under reduced pressure.
-
The resulting crude product, 4-chloro-6,7-dimethoxyquinazoline, can be purified by recrystallization or used directly in the next step.
Step 2: Selective Demethylation
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline from the previous step in methanesulfonic acid.
-
Add L-methionine to the solution. L-methionine acts as a nucleophile to selectively cleave the methyl ether at the 6-position via an SN2 reaction.[4]
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry under vacuum to yield this compound.[4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazoline derivatives, including those synthesized from this compound, primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2] The EGFR signaling pathway is a critical regulator of cell growth and proliferation.[5]
The EGFR Signaling Cascade
Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.
Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to gene transcription promoting cell proliferation and survival.[5] Quinazoline inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[5]
Experimental Evaluation: Key Assays
The biological activity of compounds derived from this compound is typically assessed through a series of in vitro assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol: Luminescence-Based Kinase Assay
-
Prepare Reagents:
-
Kinase of interest (e.g., EGFR).
-
Kinase substrate peptide.
-
ATP.
-
Test compound (serially diluted).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay kit.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Data Presentation: Expected Outcomes
While specific biological activity data for this compound is not extensively published, as it is primarily an intermediate, the expected data for its derivatives, such as Gefitinib, would demonstrate potent and selective inhibition of EGFR.
Table: Representative Biological Activity of a 4-Anilinoquinazoline Derivative (e.g., Gefitinib)
| Assay | Target/Cell Line | Result (IC₅₀) |
| Kinase Inhibition | EGFR | Nanomolar range |
| Cell Viability | A549 (NSCLC) | Sub-micromolar to nanomolar range |
| Cell Viability | MCF-7 (Breast Cancer) | Micromolar range |
Conclusion and Future Directions
This compound is a critically important building block in the synthesis of targeted anticancer agents. Its versatile chemical nature allows for the creation of a wide range of quinazoline-based kinase inhibitors. A thorough understanding of its synthesis, physicochemical properties, and the biological context of its derivatives is essential for researchers in the field of drug discovery. Future research will likely focus on utilizing this and similar scaffolds to develop inhibitors that can overcome acquired resistance to current therapies, for instance, by targeting mutant forms of EGFR. The continued exploration of the chemical space around the quinazoline core promises to yield novel and more effective treatments for cancer.
References
The Emergence of a Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol
Introduction: The Quinazoline Core in Modern Oncology
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, provides a versatile framework for designing molecules that can selectively interact with the ATP-binding sites of protein kinases, crucial regulators of cellular signaling pathways. The history of 4-Chloro-7-methoxyquinazolin-6-ol is intrinsically linked to the rise of a new class of anticancer agents, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and pivotal role of this compound, a key intermediate that has paved the way for significant advancements in oncology drug development.
The Genesis of a Key Intermediate: A Retrosynthetic Perspective
The discovery of this compound was not a serendipitous event but rather a directed effort in the quest for effective cancer therapeutics. Its development is best understood through the lens of the synthesis of Gefitinib, a first-generation EGFR inhibitor. The initial synthesis of Gefitinib, pioneered by Gibson and coworkers at AstraZeneca, laid the groundwork for the production of this critical quinazoline intermediate. The core challenge was to construct a 4-anilinoquinazoline with specific substitutions on the quinazoline ring that would confer potent and selective inhibitory activity against EGFR.
The strategic importance of this compound lies in its functional group arrangement. The chlorine atom at the 4-position serves as a facile leaving group for nucleophilic aromatic substitution, allowing for the introduction of the desired aniline moiety. The methoxy group at the 7-position and the hydroxyl group at the 6-position are crucial for subsequent derivatization to introduce the solubilizing side chain characteristic of Gefitinib.
Synthetic Pathways to this compound
The synthesis of this compound is a multi-step process that begins with the construction of the quinazolinone core. A common and efficient route starts from 6,7-dimethoxy-3H-quinazolin-4-one.
Step 1: Regioselective Demethylation
The initial and most critical step is the regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one to yield 6-hydroxy-7-methoxy-3H-quinazolin-4-one. This selective removal of the methyl group at the 6-position is crucial for the final structure of the target molecule. While various demethylation procedures exist, a frequently employed method utilizes L-methionine in the presence of methanesulfonic acid.[2] This approach, however, can present challenges in achieving high selectivity, often leading to mixtures of demethylated products and requiring careful purification.
Table 1: Comparison of Demethylation Reagents and Conditions
| Reagent System | Temperature | Selectivity for 6-OH | Yield | Reference |
| L-methionine / Methanesulfonic acid | Reflux | Moderate | Variable | [2] |
| Pyridine hydrochloride | 180-200 °C | Good | ~70% | Varies |
| Boron tribromide | -78 °C to RT | High | Good | Varies |
Step 2: Chlorination of the Quinazolinone Core
The subsequent step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring into a chlorine atom. This is a critical activation step that prepares the molecule for the subsequent nucleophilic substitution. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[3][4] The reaction is typically carried out in an inert solvent, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-hydroxy-7-methoxy-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add 6-hydroxy-7-methoxy-3H-quinazolin-4-one (1 equivalent).
-
Add anhydrous toluene or DCM to form a slurry.
-
Carefully add thionyl chloride (or phosphorus oxychloride) (excess, e.g., 5-10 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is co-evaporated with an anhydrous solvent like toluene to remove any remaining traces of the chlorinating agent.
-
The crude product is carefully quenched with ice-water and neutralized with a base such as sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
References
Methodological & Application
Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-7-methoxyquinazolin-6-ol, a key intermediate in the preparation of various biologically active quinazoline derivatives.[1] Quinazoline-based compounds are significant in medicinal chemistry, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[2] This protocol outlines a plausible and detailed synthetic route, starting from commercially available precursors, with in-depth explanations of the experimental choices and methodologies. The described procedures are designed to be reproducible and scalable for research and development purposes.
Introduction
This compound is a crucial building block in the synthesis of targeted therapies, most notably as a precursor to potent tyrosine kinase inhibitors.[3] Its structure, featuring a reactive chloro group at the 4-position and differential oxygen substitution at the 6 and 7-positions, allows for selective functionalization to generate diverse molecular libraries for drug discovery. This guide details a multi-step synthesis designed for clarity and efficiency, ensuring a high degree of purity in the final product.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-stage process. This pathway is designed for efficiency and control over the final product's purity.
Caption: Proposed three-stage synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one
This initial stage involves the construction of the core quinazolinone ring system from a commercially available substituted benzaldehyde. The cyclization reaction with formamidine acetate provides an efficient route to the desired heterocyclic scaffold.
Step 1.1: Preparation of the Quinazolinone Ring
The cyclization is a critical step that forms the bicyclic quinazolinone core. Using formamidine acetate in a suitable solvent and heating promotes the condensation and subsequent ring closure.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 4-Hydroxy-3-methoxy-6-nitrobenzaldehyde | 197.15 g/mol | 19.7 g | 0.1 |
| Formamidine Acetate | 104.11 g/mol | 20.8 g | 0.2 (2) |
| 2-Methoxyethanol | - | 200 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-methoxy-6-nitrobenzaldehyde and formamidine acetate.
-
Add 200 mL of 2-methoxyethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 125°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).
-
Dry the product under vacuum to yield 7-methoxy-6-nitroquinazolin-4(3H)-one as a yellow solid.
Stage 2: Synthesis of 7-Methoxyquinazolin-4,6-diol
This stage involves the reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent hydrolysis to introduce the hydroxyl group at the 6-position.
Step 2.1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation. Tin(II) chloride is an effective reducing agent for this purpose under acidic conditions.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 7-Methoxy-6-nitroquinazolin-4(3H)-one | 221.17 g/mol | 22.1 g | 0.1 |
| Tin(II) Chloride Dihydrate | 225.63 g/mol | 112.8 g | 0.5 (5) |
| Concentrated HCl | - | 150 mL | - |
| Ethanol | - | 200 mL | - |
Protocol:
-
Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one in 200 mL of ethanol in a 1 L round-bottom flask.
-
In a separate beaker, dissolve tin(II) chloride dihydrate in 150 mL of concentrated hydrochloric acid. This may require gentle warming.
-
Slowly add the tin(II) chloride solution to the quinazolinone suspension with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product to obtain 6-amino-7-methoxyquinazolin-4(3H)-one.
Step 2.2: Diazotization and Hydrolysis
The conversion of the amino group to a hydroxyl group is achieved via a diazonium salt intermediate. This is a classic transformation in aromatic chemistry.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 6-Amino-7-methoxyquinazolin-4(3H)-one | 191.18 g/mol | 19.1 g | 0.1 |
| Sodium Nitrite | 69.00 g/mol | 7.6 g | 0.11 (1.1) |
| Sulfuric Acid (conc.) | - | 50 mL | - |
| Water | - | 500 mL | - |
Protocol:
-
In a 1 L beaker, dissolve 6-amino-7-methoxyquinazolin-4(3H)-one in a mixture of 50 mL of concentrated sulfuric acid and 200 mL of water, cooling in an ice-salt bath to 0-5°C.
-
In a separate flask, dissolve sodium nitrite in 50 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the quinazolinone solution, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C after the addition is complete.
-
In a separate 2 L flask, bring 250 mL of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat the mixture for 30 minutes.
-
Cool the mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 7-methoxyquinazolin-4,6-diol.
Stage 3: Synthesis of this compound
The final step is the chlorination of the 4-position of the quinazolinone ring. Phosphoryl chloride is a common and effective reagent for this transformation.
Caption: Chlorination of 7-methoxyquinazolin-4,6-diol to yield the target compound.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 7-Methoxyquinazolin-4,6-diol | 192.17 g/mol | 19.2 g | 0.1 |
| Phosphoryl Chloride (POCl₃) | 153.33 g/mol | 100 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 mL | (catalyst) |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and POCl₃ fumes), place 7-methoxyquinazolin-4,6-diol.
-
Add 100 mL of phosphoryl chloride and 2 mL of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 105°C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Stir the mixture until all the ice has melted.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.[4] The expected NMR data (in DMSO-d6) should show peaks around δ 4.02 (s, 3H), 7.40 (s, 1H), 7.43 (s, 1H), and 8.81 (s, 1H).[4]
Safety and Handling
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated acids (HCl, H₂SO₄) are corrosive and should be handled with care, using appropriate PPE.
-
The diazotization reaction involves the formation of a potentially unstable diazonium salt. Maintain the recommended temperature range strictly.
-
The quenching of the chlorination reaction with ice is highly exothermic and releases acidic gases. Ensure adequate ventilation and perform the procedure slowly.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following these procedures, researchers can obtain this valuable intermediate in good yield and purity, facilitating further research and development in the field of medicinal chemistry.
References
Application Notes and Protocols for 4-Chloro-7-methoxyquinazolin-6-ol in Preclinical Cancer Research
Introduction: Unveiling the Potential of a Key Quinazoline Intermediate
4-Chloro-7-methoxyquinazolin-6-ol is a substituted quinazoline, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Structurally, this compound serves as a pivotal intermediate in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is clinically approved for the treatment of non-small cell lung cancer (NSCLC).[3] Given its structural relationship to a known EGFR inhibitor, this compound is a compound of significant interest for researchers in oncology and drug development. Its quinazoline core is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[3][4]
These application notes provide a comprehensive guide for researchers and drug development professionals on the experimental procedures involving this compound. The protocols detailed herein are designed to rigorously evaluate its potential as a direct inhibitor of EGFR and its downstream signaling pathways, as well as to characterize its anti-proliferative effects on cancer cells. The causality behind each experimental step is explained to ensure a deep understanding of the methodology, promoting scientific integrity and reproducibility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | [5] |
| Molecular Weight | 210.62 g/mol | |
| CAS Number | 574745-97-4 | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, 2-8°C | |
| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |
Proposed Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib and other quinazoline-based inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR.[3][6] This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][7] These pathways are critical for cancer cell proliferation, survival, and metastasis.[5] Given that this compound is a direct precursor to Gefitinib, it is hypothesized that it may exert its biological effects through a similar mechanism of EGFR inhibition. The experimental protocols outlined below are designed to test this hypothesis.
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
Safety Precautions
Researchers must adhere to standard laboratory safety protocols when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[9]
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for the reliability of downstream assays.
-
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
On a calibrated analytical balance, carefully weigh out a precise amount of this compound (e.g., 2.106 mg).
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 2.106 mg, add 1 mL of DMSO to create a 10 mM stock solution).
-
Vortex the tube until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of EGFR.
-
Objective: To determine the IC₅₀ value of this compound against EGFR kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates a higher level of kinase inhibition.
-
Materials:
-
Recombinant human EGFR (kinase domain)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution
-
Gefitinib (as a positive control)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and Gefitinib in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of the assay plate, add the diluted compounds. Include wells for a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Add the EGFR enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Protocol 3: Cell Proliferation Assay (MTT or CCK-8 Assay)
This cell-based assay evaluates the effect of the compound on the viability and proliferation of cancer cells.
-
Objective: To determine the GI₅₀ (half-maximal growth inhibition) of this compound on EGFR-dependent cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Materials:
-
EGFR-expressing cancer cell lines (e.g., A549, HCT116, MCF-7)[1][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for evaluating this compound.
Protocol 4: Western Blot Analysis for Downstream Signaling
This protocol is used to verify that the compound inhibits the EGFR signaling pathway within the cells.
-
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets, ERK and AKT.
-
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in the treated samples to the EGF-stimulated control to determine the extent of inhibition.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its direct inhibitory effect on EGFR, its impact on cancer cell proliferation, and its ability to modulate downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential. The inherent link of this compound to the clinically successful drug Gefitinib underscores the importance of such investigations in the ongoing quest for novel and effective cancer therapies.
References
- 1. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 4-Chloro-7-methoxyquinazolin-6-ol in Targeted Cancer Therapy Development
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-7-methoxyquinazolin-6-ol. Rather than focusing on this compound as a direct therapeutic agent, this guide illuminates its pivotal role as a strategic building block in the synthesis of potent and clinically significant kinase inhibitors targeting key oncogenic pathways. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for evaluating the downstream compounds derived from it.
Introduction: The Quinazoline Scaffold and the Significance of a Key Intermediate
The quinazoline ring system is a privileged scaffold in modern oncology, forming the core structure of numerous FDA-approved targeted therapies.[1] Derivatives of this bicyclic heterocycle have proven exceptionally effective as inhibitors of protein tyrosine kinases, enzymes that are frequently dysregulated in cancer and drive tumor proliferation, survival, and metastasis.[1][2] Drugs such as gefitinib, erlotinib, lapatinib, and dacomitinib are prominent examples of quinazoline-based kinase inhibitors that have transformed the treatment landscape for cancers characterized by specific genetic alterations, particularly in the Epidermal Growth Factor Receptor (EGFR).[2][3]
At the heart of the synthesis for many of these powerful drugs lies This compound (CAS: 574745-97-4).[4] This molecule is not an end-stage drug but a critical intermediate whose specific functional groups are strategically positioned for the elaboration into highly active and selective kinase inhibitors.[4][5] Its utility stems from two key features:
-
The 4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution, providing a reliable chemical handle to introduce the aniline-containing moieties that are essential for high-affinity binding to the ATP pocket of kinases like EGFR and HER2.[5]
-
The 6-Hydroxy and 7-Methoxy Groups: These substituents are crucial for establishing key interactions within the kinase domain, enhancing binding affinity and modulating the selectivity profile of the final drug molecule.[3][6]
This guide provides the necessary context and detailed methodologies to leverage this key intermediate in a cancer research and drug discovery pipeline.
Physicochemical Properties and Synthetic Utility
Understanding the fundamental properties of this compound is the first step in its effective application.
| Property | Value | Reference |
| CAS Number | 574745-97-4 | [7][8] |
| Molecular Formula | C₉H₇ClN₂O₂ | [7][8] |
| Molecular Weight | 210.62 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [7] |
| Purity | Typically ≥98% | |
| Storage | 2-8°C under an inert atmosphere | [9] |
The primary application of this compound is as a precursor in multi-step syntheses. A generalized workflow illustrates its conversion into a potent 4-anilinoquinazoline kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
The Cornerstone of Kinase Inhibition: A Guide to 4-Chloro-7-methoxyquinazolin-6-ol as a Pivotal Intermediate
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an ideal framework for the strategic placement of substituents that can precisely interact with the ATP-binding pocket of various protein kinases.[3] This has led to the development of several FDA-approved drugs targeting critical nodes in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Dysregulation of these kinase-mediated pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]
Among the plethora of quinazoline-based intermediates, 4-Chloro-7-methoxyquinazolin-6-ol stands out as a particularly valuable building block. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, a methoxy group at the 7-position, and a hydroxyl group at the 6-position, offers a versatile platform for the synthesis of a diverse array of potent kinase inhibitors. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aniline derivatives, which are crucial for kinase inhibitory activity.[7] The hydroxyl and methoxy groups provide handles for further functionalization to modulate solubility, potency, and selectivity.[8]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, empowering researchers, scientists, and drug development professionals to leverage this key intermediate in their kinase inhibitor discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a synthesized methodology based on established chemical principles and published synthetic routes for analogous compounds.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Selective Demethylation of 6,7-Dimethoxyquinazolin-4(3H)-one to 6-Hydroxy-7-methoxyquinazolin-4(3H)-one
This step involves the regioselective demethylation of the more sterically accessible methoxy group at the 6-position.
-
Materials:
-
6,7-Dimethoxyquinazolin-4(3H)-one
-
L-Methionine
-
Methanesulfonic acid
-
Ice
-
Sodium hydroxide (NaOH) solution (40%)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) and L-methionine (1.1 equivalents) in methanesulfonic acid (approximately 6.5 mL per gram of starting material).[9][10]
-
Heat the mixture to reflux (typically around 120-130°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.[10]
-
Neutralize the acidic solution by the slow addition of a 40% aqueous NaOH solution until the pH is approximately 7. A precipitate will form.[9]
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one as a solid.[10]
-
Step 2: Chlorination of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one to this compound
The hydroxyl group at the 4-position (in the tautomeric form) is converted to a chlorine atom, a crucial step for subsequent nucleophilic substitution reactions.
-
Materials:
-
6-Hydroxy-7-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Ice water
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1 equivalent).
-
Add an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (approximately 5-10 equivalents) and a catalytic amount of DMF.[11]
-
Heat the reaction mixture to reflux (for SOCl₂: ~79°C; for POCl₃: ~105°C) for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.
-
Add anhydrous toluene and co-evaporate under reduced pressure to remove any remaining traces of the chlorinating agent.
-
Carefully quench the reaction by slowly adding the residue to a stirred mixture of crushed ice and water. A precipitate will form.[12]
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum over P₂O₅ to afford this compound.[12]
-
Characterization Data
| Parameter | Expected Value |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.81 (s, 1H), 7.43 (s, 1H), 7.40 (s, 1H), 4.02 (s, 3H)[12] |
| Purity (HPLC) | ≥98% |
Application in Kinase Inhibitor Synthesis
The 4-chloro group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal precursor for the synthesis of 4-anilinoquinazoline-based kinase inhibitors.[1] This reaction is the cornerstone for introducing the pharmacophore responsible for binding to the hinge region of the kinase ATP-binding site.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by an aniline derivative. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the quinazoline ring, yielding the desired 4-anilinoquinazoline product.[1]
Caption: Simplified mechanism of the SNAr reaction.
Protocol 2: Synthesis of a Gefitinib Precursor
This protocol details the synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a key intermediate in the synthesis of Gefitinib (Iressa®).
-
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (or other suitable solvent like n-butanol or acetonitrile)
-
Hydrochloric acid (HCl) or other acid catalyst (optional)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.0-1.2 equivalents).[9]
-
Heat the mixture to reflux (approximately 82°C for isopropanol) and stir for 4-6 hours. The reaction can be monitored by TLC or HPLC.[9]
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold isopropanol and then with a non-polar solvent like hexane to remove any unreacted aniline.
-
Dry the product under vacuum to obtain 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.
-
Application in the Synthesis of Marketed Kinase Inhibitors
The 4-anilinoquinazoline core derived from this compound is a common feature in several FDA-approved kinase inhibitors.
| Kinase Inhibitor | Primary Target(s) | Therapeutic Indication |
| Gefitinib (Iressa®) | EGFR | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib (Tarceva®) | EGFR | NSCLC, Pancreatic Cancer |
| Lapatinib (Tykerb®) | EGFR, HER2 | HER2-positive Breast Cancer |
This table is for illustrative purposes; the synthesis of Erlotinib and Lapatinib typically starts from different, though structurally related, quinazoline intermediates.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound primarily target the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
EGFR/HER2 Signaling Cascade
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.[1][3][13]
VEGFR Signaling Cascade
Caption: Simplified VEGFR signaling pathway in angiogenesis.[14][15][16]
Conclusion
This compound is a high-value intermediate that serves as a critical starting point for the synthesis of a multitude of potent kinase inhibitors. Its versatile chemical handles allow for the facile introduction of various functionalities, enabling the fine-tuning of pharmacological properties. The robust and well-established synthetic routes to and from this intermediate make it an indispensable tool in the arsenal of medicinal chemists and drug development professionals. By providing a detailed understanding of its synthesis and application, this guide aims to accelerate the discovery and development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 16. medium.com [medium.com]
Application Note: Comprehensive Analytical Characterization of 4-Chloro-7-methoxyquinazolin-6-ol
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 4-Chloro-7-methoxyquinazolin-6-ol (CAS No: 574745-97-4). As a key intermediate in the synthesis of various pharmaceutical compounds, particularly quinazoline-based kinase inhibitors, rigorous verification of its identity, purity, and structure is paramount.[1][2] This guide outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers in drug discovery, process development, and quality control, providing both step-by-step protocols and the scientific rationale behind the experimental choices.
Introduction and Physicochemical Overview
This compound is a heterocyclic aromatic compound belonging to the quinazoline family.[3] Its structure incorporates a reactive chloro-substituent at the 4-position, making it a valuable precursor for nucleophilic substitution reactions in the development of more complex molecules.[2] Given its role as a critical building block, a multi-technique analytical approach is essential to ensure the quality and integrity of the material before its use in subsequent synthetic steps.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 574745-97-4 | [4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | |
| Appearance | Solid (Off-white to light yellow) | [5] |
| Purity | Typically ≥98% | |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
| InChI Key | ZBOFUZBKDHGCAF-UHFFFAOYSA-N |[4] |
Analytical Workflow for Complete Characterization
A robust characterization workflow ensures that all aspects of the compound's identity and purity are verified. The proposed workflow integrates chromatographic separation with multiple spectroscopic techniques to provide orthogonal data, leading to a high-confidence assessment.
Caption: Overall workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules. A reversed-phase method using a C18 column is selected due to the moderately nonpolar nature of the quinazoline core. The mobile phase, consisting of acetonitrile and water, provides efficient elution, while a small amount of formic acid is added to protonate acidic silanols on the stationary phase and the analyte itself, ensuring sharp, symmetrical peaks. UV detection at 254 nm is chosen as aromatic systems like quinazoline exhibit strong absorbance at this wavelength.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL for injection.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Prepare a mobile phase A (0.1% Formic Acid in Water) and mobile phase B (0.1% Formic Acid in Acetonitrile).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) first to ensure a clean baseline.
-
Perform the analysis using the parameters outlined in Table 2.
-
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B over 1 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The result should conform to the specification of ≥98%.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: Mass spectrometry provides an exact measurement of the molecular weight, serving as a primary identity test. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward. The presence of a chlorine atom will produce a characteristic isotopic pattern (A+2 peak) with an intensity ratio of approximately 3:1 for ³⁵Cl:³⁷Cl, which is a definitive confirmation of its presence.
Protocol:
-
Sample Preparation:
-
Use the same stock solution prepared for HPLC analysis (1 mg/mL).
-
Dilute to approximately 10 µg/mL using the initial HPLC mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
-
Instrumentation and Conditions:
-
The analysis can be performed via direct infusion or by an LC-MS system using the HPLC method described above.
-
Set the mass spectrometer to operate in positive ion mode (ESI+).
-
Acquire data over a mass range of m/z 100-500.
-
Table 3: Mass Spectrometry Parameters and Expected Ions
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Scan Range | m/z 100-500 |
| Expected Ion [M+H]⁺ (C₉H₈³⁵ClN₂O₂⁺) | m/z 211.03 |
| Expected Isotope [M+H]⁺ (C₉H₈³⁷ClN₂O₂⁺) | m/z 213.03 |
| Expected Isotope Ratio (211:213) | ~3:1 |
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as the compound is soluble in it and its signals do not interfere with the analyte peaks.[5][9] The expected chemical shifts and multiplicities can be predicted based on the structure and confirmed by experimental data.
Caption: Workflow for NMR sample preparation and analysis.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., 16-32 scans) on a 400 MHz or higher spectrometer.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon spectrum (e.g., using a proton-decoupled pulse program like zgpg30). A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
Table 4: ¹H NMR Data and Structural Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| ~10.5 (variable) | broad s | 1H | Phenolic -OH | Inferred |
| 8.81 | s | 1H | H-5 (Quinazoline ring) | [5][10] |
| 7.43 | s | 1H | H-2 or H-8 | [5][10] |
| 7.40 | s | 1H | H-8 or H-2 | [5][10] |
| 4.02 | s | 3H | Methoxy (-OCH₃) |[5][10] |
Data Interpretation: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region and one singlet for the methoxy group.[5][10] The phenolic proton may be broad and its position can vary. The ¹³C NMR spectrum should show 9 distinct carbon signals corresponding to the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification. For this compound, we expect to see characteristic absorption bands for the O-H (phenol), C-O (ether), C=N and C=C (aromatic system), and C-Cl bonds. Analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1620 - 1580 | C=N Stretch | Quinazoline Ring |
| 1580 - 1450 | C=C Stretch | Aromatic Ring |
| 1270 - 1200 | C-O Stretch | Aryl Ether |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
-
Data Analysis:
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 6-Quinazolinol, 4-chloro-7-methoxy- CAS#: 574745-97-4 [m.chemicalbook.com]
- 6. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]
- 11. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Role of 4-Chloro-7-methoxyquinazolin-6-ol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. This versatility has made it a cornerstone in the design of numerous kinase inhibitors. Within this important class of molecules, 4-Chloro-7-methoxyquinazolin-6-ol stands out as a critical chemical intermediate, a foundational building block for the synthesis of several clinically significant anti-cancer drugs. Its strategic arrangement of functional groups—a reactive chlorine atom at the 4-position, a methoxy group at the 7-position, and a hydroxyl group at the 6-position—provides a versatile platform for medicinal chemists to elaborate upon, leading to potent and selective inhibitors of key signaling pathways implicated in tumorigenesis.
This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, its pivotal role in the synthesis of targeted therapies, and comprehensive, field-proven protocols for its utilization in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | [1] |
| Molecular Weight | 210.62 g/mol | [2] |
| CAS Number | 574745-97-4 | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
| InChI Key | ZBOFUZBKDHGCAF-UHFFFAOYSA-N | [2] |
Core Application: A Key Intermediate for Tyrosine Kinase Inhibitors (TKIs)
The primary application of this compound in drug discovery is as a key precursor for the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs). The chlorine atom at the C4 position is the key reactive site, susceptible to nucleophilic aromatic substitution by anilines. This reaction is central to the construction of the pharmacophore responsible for binding to the ATP-binding pocket of tyrosine kinases.
Targeting the Epidermal Growth factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a common driver of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are quinazoline-based molecules that competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[4][6]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based TKIs.
Caption: EGFR signaling pathway and TKI inhibition.
This compound is a direct precursor to the core structure of many of these inhibitors, providing the quinazoline ring system and the necessary functional handles for subsequent chemical modifications.
Synthetic Protocols: From Intermediate to Active Pharmaceutical Ingredient (API)
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are based on established literature procedures and are intended for research purposes.
Protocol 1: Synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (Precursor to Gefitinib)
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 3-chloro-4-fluoroaniline. This is a critical step in the synthesis of Gefitinib.
Materials and Reagents:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (i-PrOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and isopropanol.
-
Add 3-chloro-4-fluoroaniline (approximately 1-1.2 equivalents).
-
Stir the mixture at room temperature and then heat to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 5-12 hours).[7]
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 50°C) to yield 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol.[7]
Caption: Synthesis of a key Gefitinib precursor.
Protocol 2: Synthesis of Gefitinib from 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol
This protocol details the final step in the synthesis of Gefitinib, which involves the O-alkylation of the hydroxyl group at the 6-position.
Materials and Reagents:
-
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol
-
4-(3-Chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Extraction funnel
-
Ethyl acetate
-
Water
-
Rotary evaporator
Procedure:
-
Dissolve 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (1 equivalent) in DMF in a round-bottom flask.[7]
-
Add potassium carbonate (K₂CO₃, approximately 2 equivalents) to the solution and stir for 20-30 minutes at 40°C.[7]
-
Add 4-(3-chloropropyl)morpholine (approximately 1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere.[7] Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3-4 times).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude Gefitinib.
-
The crude product can be further purified by recrystallization or column chromatography.
Role in the Synthesis of Other Important Drugs
Beyond Gefitinib, this compound is a crucial intermediate in the synthesis of other important TKIs.
-
Vandetanib (Caprelsa™): An inhibitor of VEGFR, EGFR, and RET tyrosine kinases used in the treatment of medullary thyroid cancer.[8] The synthesis of Vandetanib also utilizes a quinazoline core that can be derived from intermediates related to this compound.[8][9][10]
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2 (ERBB2) used in the treatment of HER2-positive breast cancer.[11] While the substitution pattern differs, the fundamental quinazoline chemistry is analogous.[11][12][13][14]
Conclusion: A Versatile and Indispensable Building Block
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its versatile structure has enabled the development of a generation of life-saving targeted therapies for cancer. The protocols and information provided in this guide are intended to empower researchers and scientists in their drug discovery efforts, facilitating the synthesis and exploration of novel quinazoline-based inhibitors. As our understanding of cancer biology deepens, the strategic importance of such well-characterized and versatile building blocks will undoubtedly continue to grow.
References
- 1. This compound | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 574745-97-4 [sigmaaldrich.com]
- 3. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 13. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 14. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation of 4-Chloro-7-methoxyquinazolin-6-ol Solutions for Research Applications
Introduction: The Strategic Importance of 4-Chloro-7-methoxyquinazolin-6-ol
This compound is a heterocyclic organic compound belonging to the quinazoline family.[1] The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of highly selective and potent therapeutic agents.[2][3] Specifically, this compound is a critical synthetic intermediate in the synthesis of targeted anti-cancer therapies, most notably Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[4][5]
Given its role as a precursor to pharmacologically active molecules, the precise and accurate preparation of solutions of this compound is paramount to ensure the reliability and reproducibility of downstream synthetic procedures and biological assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and solution preparation of this key compound, grounded in its physicochemical properties and established safety protocols.
Section 1: Physicochemical Properties & Characterization
A thorough understanding of the compound's properties is the foundation for developing robust solution preparation protocols. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | 4-chloro-7-methoxy-6-quinazolinol, 4-chloro-6-hydroxy-7-methoxyquinazoline | [1][7][8] |
| CAS Number | 574745-97-4 | [1][7][8] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6][1][8] |
| Molecular Weight | 210.62 g/mol | [8][9] |
| Appearance | Off-white to light yellow solid | [8][10] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C | [8][9][10] |
| Solubility | While specific data is limited, related quinazoline structures show slight solubility in DMSO and very slight solubility in methanol.[11] Empirical testing is recommended. | N/A |
Section 2: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with biologically active intermediates. The following guidelines are synthesized from available safety data sheets (SDS).
2.1 Hazard Identification This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[12]
2.2 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][12] If dust formation is likely, a NIOSH-approved respirator is required.
2.3 Handling Procedures
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[13]
-
Do not eat, drink, or smoke in the work area.[13]
-
Ensure the container is tightly closed when not in use.[12]
2.4 Storage Protocol
-
Short-Term & Long-Term: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[8][9][10] This prevents potential degradation from atmospheric moisture and oxygen.
Section 3: Protocol for Stock Solution Preparation (10 mM in DMSO)
3.1 Principle & Solvent Choice For many heterocyclic compounds used in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions. Its high solvating power for polar organic molecules makes it ideal. However, it is critical to use anhydrous (or molecular sieve-dried) DMSO, as it is hygroscopic and absorbed water can affect compound stability and solubility.
3.2 Materials
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance (readable to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
3.3 Calculation The fundamental equation for calculating the required mass for a stock solution is: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 2 mL of a 10 mM stock solution:
-
Mass (mg) = (0.010 mol/L) × (0.002 L) × (210.62 g/mol ) × 1000
-
Mass (mg) = 4.21 mg
-
3.4 Step-by-Step Methodology
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass (e.g., 4.21 mg) of the compound and place it into an appropriately sized vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 2.0 mL) to the vial containing the compound.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
Expert Tip: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating, as it may degrade the compound. Gentle warming to 37°C can also be attempted if sonication is insufficient.
-
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This is crucial to avoid degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Section 4: Protocol for Working Solution Preparation
4.1 Principle Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium that is compatible with the intended downstream application. It is critical to note that compounds dissolved in DMSO may precipitate when diluted into aqueous solutions.
4.2 Step-by-Step Methodology
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Causality Note: It is critical to add the DMSO stock to the aqueous solution while vortexing or mixing, not the other way around. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Mix: Vortex the working solution gently immediately after preparation to ensure homogeneity.
-
Usage: Use the prepared working solution immediately. Do not store aqueous dilutions for extended periods unless stability has been experimentally verified.
Section 5: Quality Control and Best Practices
A self-validating protocol incorporates checks to ensure the quality and consistency of the prepared solutions.
-
Visual Inspection: Always visually inspect solutions for clarity. The presence of precipitates or turbidity indicates solubility issues or degradation.
-
Documentation: Meticulously document all steps: lot number of the compound, date of preparation, exact mass weighed, final concentration, and storage location.
-
Freeze-Thaw Limitation: Limit the number of freeze-thaw cycles for the stock solution to a maximum of 3-5. Single-use aliquots are the best practice.[14]
-
Light Sensitivity: While not explicitly documented, quinazoline derivatives can be light-sensitive. Store solutions in amber vials or protect them from light to minimize photodegradation.
Experimental Workflow Diagram The following diagram illustrates the comprehensive workflow from compound receipt to experimental use.
Caption: Workflow for the preparation and quality control of this compound solutions.
Section 6: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume; compound purity issues; incorrect solvent. | Verify calculations. Use sonication or gentle warming (37°C). If issues persist, consider a fresh vial of compound and verify solvent quality. |
| Precipitate forms upon dilution into aqueous buffer. | Compound has low aqueous solubility; buffer pH or composition is incompatible. | Decrease the final concentration. Increase the percentage of DMSO (if the assay allows, typically <0.5%). Test different aqueous buffers. Ensure rapid mixing during dilution. |
| Inconsistent experimental results. | Degradation of stock solution due to multiple freeze-thaw cycles; degradation of working solution. | Always use single-use aliquots for stock solutions. Prepare fresh working solutions immediately before each experiment. |
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | 184475-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Quinazolinol, 4-chloro-7-methoxy- - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 574745-97-4 [sigmaaldrich.com]
- 9. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
- 10. 6-Quinazolinol, 4-chloro-7-methoxy- CAS#: 574745-97-4 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol
Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxyquinazolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their discovery pipelines. As a key building block for various kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount. This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
Synthetic Overview: A Two-Stage Approach
The synthesis of this compound is robustly achieved in two primary stages starting from the appropriately substituted aminobenzoic acid. The overall workflow involves a cyclization to form the quinazolinone core, followed by a critical chlorination step.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: From Precursor to Product
This section addresses specific issues that can arise during the synthesis in a direct question-and-answer format.
Stage 1: Cyclization to 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-ol
Question 1: My cyclization reaction using 2-amino-4-hydroxy-5-methoxybenzoic acid and formamidine acetate has stalled or resulted in a low yield. What are the likely causes?
Answer: Low yields in this Niementowski-type reaction are common and can typically be traced to a few key parameters.
-
Sub-optimal Thermal Conditions: These reactions require significant thermal energy to drive the cyclization and dehydration. Temperatures below 150 °C are often insufficient. However, excessive heat (>180 °C) can lead to decomposition of the starting aminobenzoic acid, which is prone to decarboxylation. A carefully controlled temperature ramp and holding at the optimal temperature (typically 160-170 °C) is critical.[1]
-
Presence of Moisture: Water can interfere with the condensation reaction. Ensure all reagents are anhydrous and glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent atmospheric moisture ingress.[1]
-
Purity of Starting Material: The purity of the 2-amino-4-hydroxy-5-methoxybenzoic acid is crucial. Impurities can inhibit the reaction or lead to undesirable side products. Verify the purity of your starting material by NMR or LC-MS before beginning.
-
Insufficient Reaction Time: These condensations can be slow. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed, which may take several hours.[1]
Stage 2: Chlorination of the Quinazolinone Intermediate
Question 2: My chlorination reaction with phosphoryl chloride (POCl₃) turned into a dark, intractable tar. What happened and how can I prevent it?
Answer: Tar formation is the most common failure mode in this step and is almost always related to reaction control, particularly temperature.
-
Cause - Uncontrolled Exotherm: The reaction of the quinazolinone with POCl₃ is exothermic. Adding the solid quinazolinone to hot POCl₃ or heating the mixture too rapidly can lead to an uncontrolled temperature spike, causing decomposition and polymerization.
-
Solution - Staged Temperature Protocol: The chlorination proceeds via a two-stage mechanism involving an initial phosphorylation of the lactam oxygen.[2] This initial reaction is best performed at a lower temperature before heating to drive the conversion to the chloroquinazoline. A reliable protocol is to slurry the quinazolinone in POCl₃ (with a base like N,N-diethylaniline if desired) at room temperature, or even cool it to 0 °C, and then gradually heat the mixture to reflux (80-100 °C).[2][3] This controlled heating prevents charring and significantly improves yield and purity.
Question 3: The conversion to this compound is incomplete, and I recover significant amounts of the quinazolinone starting material. How can I improve conversion?
Answer: Incomplete conversion points to either insufficient reagent or sub-optimal reaction conditions.
-
Reagent Stoichiometry: While POCl₃ is often used as the solvent, a minimum of 1 molar equivalent is required for the chemical transformation.[2] For practical purposes, using a significant excess (5-10 volumes) is standard practice to ensure the reaction goes to completion and to maintain a stirrable slurry.
-
Reaction Temperature & Duration: The conversion of the phosphorylated intermediate to the final product requires heating, typically between 70-100 °C.[2][3] If your conversion is low, ensure your reaction has been maintained at a sufficient temperature for an adequate duration (typically 2-5 hours). Monitor via TLC by quenching a small aliquot of the reaction mixture in methanol and water.
-
Use of a Catalyst/Base: The addition of a tertiary amine base, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction. The base serves to scavenge the HCl produced and facilitate the formation of the key intermediates.[3] Alternatively, a catalytic amount of DMF can be used with SOCl₂ to form the Vilsmeier reagent in situ, which is a potent chlorinating agent.[4][5]
Question 4: My product seems to form, but it hydrolyzes back to the quinazolinone during the aqueous workup. How can I isolate the 4-chloro product successfully?
Answer: The 4-chloro position on the quinazoline ring is highly electrophilic and susceptible to hydrolysis. The workup is as critical as the reaction itself.
-
Anhydrous Workup (Initial Phase): After the reaction is complete, it is crucial to remove the excess POCl₃ before introducing water. Cool the reaction mixture to room temperature and remove the bulk of the POCl₃ under reduced pressure. Adding an anhydrous solvent like toluene and co-evaporating can help remove the final traces.[3][6]
-
Controlled Quenching: The residue should be quenched very carefully. The best method is to add the cooled reaction residue slowly, in portions, to a vigorously stirred mixture of crushed ice and water.[3][6] This rapidly dissipates the heat from the quenching of any remaining POCl₃ and precipitates the product in a medium that is too cold for rapid hydrolysis.
-
pH Control and Rapid Isolation: Do not let the product sit in the aqueous mixture for extended periods. If the aqueous solution is acidic, neutralize it carefully with a base like saturated sodium bicarbonate or dilute ammonium hydroxide to a neutral pH. Filter the precipitated solid promptly, wash it with cold water, and dry it immediately under vacuum.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is superior for this transformation: POCl₃ or SOCl₂? Both reagents are effective. POCl₃ is generally preferred as it often gives cleaner reactions and is less volatile.[2][3] SOCl₂ is also a good choice, especially with a catalytic amount of DMF, but can sometimes lead to more side products if not carefully controlled.[7] For this specific substrate, POCl₃ is well-documented and reliable.[3]
Q2: How can I best monitor the reaction progress? TLC is the most common method. Take a small drop of the reaction mixture and carefully quench it in a vial containing a 1:1 mixture of methanol and saturated sodium bicarbonate solution. The methanol will react with any remaining POCl₃ and the bicarbonate will neutralize the acid. Spot this quenched solution on a silica TLC plate and elute with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). The product will be less polar than the quinazolinone starting material.
Q3: What are the best practices for purifying the final this compound? The crude product isolated from the workup is often of sufficient purity for subsequent steps. If further purification is needed, a slurry wash with a cold solvent like diethyl ether or ethyl acetate can remove non-polar impurities. If column chromatography is necessary, use a minimally activated silica gel and a non-protic eluent system (e.g., ethyl acetate/hexanes) to avoid hydrolysis on the column.
Optimized Experimental Protocols
Protocol 1: Chlorination of 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-ol
This protocol incorporates the best practices discussed above to maximize yield and purity.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-ol (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂), add phosphoryl chloride (POCl₃, 8-10 volumes) followed by N,N-diethylaniline (1.2 eq).
-
Controlled Heating: Stir the resulting slurry at room temperature for 30 minutes. Gradually heat the mixture in an oil bath to 100 °C and maintain this temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
POCl₃ Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure. Add anhydrous toluene (2 volumes) and evaporate again to azeotropically remove residual POCl₃.[3]
-
Workup: Slowly and carefully add the cooled, concentrated residue to a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 20 volumes).[3][6]
-
Isolation: Stir the resulting precipitate for 15-20 minutes. If the mixture is highly acidic, adjust the pH to ~7 with a cold, dilute aqueous solution of sodium bicarbonate. Collect the solid by vacuum filtration.
-
Drying: Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether. Dry the solid under vacuum to yield this compound.
Data Summary: Chlorination Reaction Parameters
| Parameter | Recommended Condition | Rationale & Reference |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Cleaner reactions, well-documented for this class of compounds.[3] |
| Equivalents of POCl₃ | 5-10 volumes (used as solvent) | Ensures complete reaction and maintains a stirrable mixture.[2] |
| Base/Catalyst | N,N-Diethylaniline (1.2 eq) | Scavenges HCl, accelerates the reaction.[3] |
| Temperature Profile | Stir at RT (30 min), then heat to 100°C | Prevents charring and controls the initial exotherm.[2] |
| Reaction Time | 3-5 hours | Typical time required for full conversion at reflux. |
| Typical Yield | 85-95% | Expected yield with an optimized protocol.[3][6] |
Mechanistic Insight: The Role of the Phosphorylated Intermediate
Understanding the mechanism of chlorination provides the basis for our troubleshooting. The reaction does not proceed by direct attack on the carbonyl. Instead, the lactam oxygen first attacks POCl₃ to form a phosphorylated intermediate. This intermediate is the key species that then undergoes nucleophilic attack by a chloride ion to yield the product.
Caption: Simplified mechanism of POCl₃ chlorination.[2]
By controlling the initial phosphorylation at a lower temperature, the formation of side products like pseudodimers is suppressed, leading to a much cleaner and higher-yielding conversion to the desired 4-chloro product upon heating.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 4-Chloro-7-methoxyquinazolin-6-ol
Welcome to the technical support center for the purification of 4-Chloro-7-methoxyquinazolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
I. Understanding the Molecule and Its Challenges
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for potent tyrosine kinase inhibitors.[1] Its purification, however, is often non-trivial due to the presence of structurally similar impurities from the synthesis process, potential for degradation, and its specific physicochemical properties.[2] This guide will equip you with the necessary knowledge to overcome these hurdles and achieve high purity.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding anthranilic acid derivative or its precursor.[3][4]
-
Byproducts from Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric quinazolinone derivatives.[5][6]
-
Over-chlorinated or Incompletely Chlorinated Species: The chlorination step using reagents like phosphoryl chloride or thionyl chloride can sometimes result in di-chlorinated byproducts or the unreacted hydroxy-quinazoline precursor.[7][8][9]
-
Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, especially in the presence of moisture or nucleophiles, reverting to the corresponding quinazolin-4-one.[9]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, toluene) and excess reagents can be carried through.
Q2: What is the first analytical step I should take to assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the recommended initial approach.
-
TLC: Provides a quick, qualitative assessment of the number of components in your mixture and helps in selecting an appropriate solvent system for column chromatography.[3][10]
-
HPLC: Offers a quantitative measure of purity and can resolve closely related impurities that may not be visible on a TLC plate.[3][8] A reverse-phase C18 column is a common starting point for quinazoline derivatives.[3]
Q3: My compound appears to be degrading during purification. What are the likely causes and how can I mitigate this?
A3: this compound can be sensitive to prolonged exposure to heat and certain pH conditions.
-
Thermal Instability: Avoid excessive heating during solvent evaporation (rotary evaporation). It is advisable to use a water bath at a moderate temperature (e.g., 40-50°C).
-
pH Sensitivity: The chloroquinazoline core can be unstable under strongly acidic or basic conditions. When using HPLC with additives like trifluoroacetic acid (TFA) or formic acid, use the lowest effective concentration (typically 0.1%) and process the fractions promptly.[3] For column chromatography, ensure your silica gel is neutral.
III. Troubleshooting Purification Workflows
This section provides detailed troubleshooting for the most common purification techniques.
A. Recrystallization
Recrystallization is often a good first-pass purification technique for removing major impurities, especially if your crude product is substantially pure.[3][5]
Q4: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A4: When a single solvent does not provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), a two-solvent system is an excellent alternative.[3]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "soluble" solvent in which your compound is highly soluble, and a "miscible anti-solvent" in which your compound is poorly soluble. Common pairs for quinazoline derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane.[3][4]
-
Dissolution: Dissolve your crude this compound in the minimum amount of the hot "soluble" solvent.
-
Induce Crystallization: While the solution is still hot, slowly add the "anti-solvent" dropwise until you observe persistent turbidity.
-
Clarification: If turbidity is observed, add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[3]
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more of the "soluble" solvent, and allow it to cool more slowly. |
| No Crystal Formation | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. Scratching the inside of the flask with a glass rod can also induce nucleation. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
B. Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[3][11]
Q5: My compounds are co-eluting or showing poor separation on the silica gel column. How can I improve the resolution?
A5: Poor separation is typically due to an inappropriate solvent system or improper column packing.[3]
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography separation.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[3]
-
Solvent System (Eluent): Based on your TLC analysis, select a solvent system. A common starting point for quinazolinone derivatives is a mixture of dichloromethane and methanol or ethyl acetate and petroleum ether.[5]
-
Column Packing: Prepare a slurry of silica gel in your initial eluent and carefully pour it into the column, ensuring no air bubbles are trapped. A layer of sand at the top can prevent disruption of the silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, dry-loading (adsorbing the compound onto a small amount of silica gel) is recommended.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC or a UV detector.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure fractions. Combine the pure fractions and remove the solvent under reduced pressure.[3]
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity (>99%) or separating closely related isomers, preparative HPLC is the method of choice.[3]
Q6: My peak shape is poor (e.g., broad, tailing) in reverse-phase HPLC. What adjustments can I make?
A6: Poor peak shape for nitrogen-containing heterocyclic compounds like quinazolines is often due to interactions with residual silanol groups on the C18 stationary phase.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Column: A C18 reverse-phase preparative column is standard for these types of compounds.[3]
-
Mobile Phase: A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B).
-
Additive: To improve peak shape, add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to both mobile phases. This protonates the basic nitrogen atoms in the quinazoline ring, minimizing interactions with the stationary phase.[3]
-
Method Development: First, develop an optimal gradient on an analytical scale to ensure good separation. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[3]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or DMF) and filter it through a 0.45 µm filter before injection.[3]
-
Fraction Collection and Analysis: Collect fractions based on the detector signal. Analyze the purity of the collected fractions by analytical HPLC before combining the pure fractions.[3]
Troubleshooting HPLC Purification
| Issue | Possible Cause | Solution |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase; column overloading. | Add 0.1% formic acid or TFA to the mobile phase.[3] Reduce the sample load. |
| Split Peaks | Compound exists in multiple forms (e.g., tautomers) or there is a problem with the column bed. | Adjusting the mobile phase pH with a buffer can sometimes resolve this. If the issue persists, the column may need to be replaced. |
| Inadequate Separation | The gradient is too steep or the mobile phase is not optimal. | Use a shallower gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
Decision Tree for Purification Method Selection
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Page loading... [guidechem.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. column-chromatography.com [column-chromatography.com]
Technical Support Center: Troubleshooting Solubility for 4-Chloro-7-methoxyquinazolin-6-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Chloro-7-methoxyquinazolin-6-ol (CAS: 574745-97-4). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile quinazoline-based building block.[1][2] The inherent structural properties of the quinazoline scaffold, while valuable for generating potent biological activity, often lead to poor aqueous solubility.[3][4] This guide provides in-depth, practical solutions to overcome these issues in your experiments.
Compound Profile & Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting its solubility. The molecule's rigid, fused heterocyclic ring system contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[3] Furthermore, the presence of both a weakly acidic phenolic hydroxyl group and weakly basic nitrogen atoms in the quinazoline ring means its solubility is highly dependent on pH.[3][5][6][7]
| Property | Value | Source |
| CAS Number | 574745-97-4 | [8][9][10][11] |
| Molecular Formula | C₉H₇ClN₂O₂ | [8][10][12] |
| Molecular Weight | 210.62 g/mol | [8][10][13] |
| Appearance | Off-white to light yellow solid | [14] |
| Predicted pKa | 7.55 ± 0.40 (likely for the phenolic group) | [14] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8][13][14] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common solubility issues encountered with this compound in a direct question-and-answer format.
Q1: My compound, this compound, won't dissolve even in 100% DMSO. What should I do?
This is a common issue, often related to solvent quality or the energy required for dissolution. The primary cause is often the hygroscopic nature of DMSO; even small amounts of absorbed water can dramatically reduce its solvating power for hydrophobic compounds.[3][15][16][17]
Causality: The dissolution process requires overcoming the compound's crystal lattice energy. For highly crystalline, planar molecules, this energy barrier can be substantial.
Troubleshooting Workflow:
Caption: Workflow for dissolving compound in DMSO.
Q2: My DMSO stock solution (e.g., 10 mM) precipitates when stored at -20°C. How can I prevent this?
This occurs because the solubility of the compound in DMSO is temperature-dependent.[3] At lower temperatures, the solvating capacity of DMSO decreases, causing the compound to crash out of the solution.
-
Short-Term Fix: Before each use, gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for any remaining precipitate.
-
Long-Term Solution: If the compound's stability permits (check stability data if available), store the DMSO stock solution at room temperature in a desiccator to prevent moisture absorption. Aliquoting into single-use vials is highly recommended to minimize freeze-thaw cycles and reduce the risk of water contamination.
Q3: The compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my assay. How do I solve this?
This is the most frequent and critical challenge, known as "precipitation upon dilution."[3] It happens because while the compound is soluble in the DMSO stock, its concentration far exceeds its thermodynamic solubility limit in the final aqueous buffer, which typically contains only a small percentage of DMSO.
Causality: The dramatic shift in solvent polarity from nearly 100% organic to >99% aqueous causes the hydrophobic compound to self-associate and precipitate. The key is to modify the final aqueous environment to be more "hospitable" to the compound.
Troubleshooting Decision Tree:
Caption: Decision tree for aqueous precipitation issues.
Table 2: Common Solubilizing Excipients for Aqueous Buffers
| Excipient Type | Examples | Typical Final Concentration | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 1-5% (v/v) | Reduces the overall polarity of the aqueous solvent system.[3][18] |
| Surfactants | Polysorbate 80 (Tween® 80), Pluronic® F-68 | 0.01-0.1% (w/v) | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][18][19] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (e.g., 1:1 molar ratio) | Forms a host-guest inclusion complex, masking the hydrophobic regions of the compound.[3][18] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the standard procedure for dissolving a challenging compound in DMSO.
-
Calculation: Determine the mass of this compound and the volume of DMSO required for your target concentration (e.g., for 1 mL of a 10 mM stock, use 2.11 mg of compound).
-
Solvent Dispensing: Use fresh, anhydrous DMSO from a recently opened bottle stored in a desiccator. Add the calculated volume of DMSO to the vial containing the pre-weighed compound.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved particulates.
-
Enhanced Dissolution (If Needed): If particulates remain, place the sealed vial in an ultrasonic water bath for 10-15 minutes.[15] If necessary, gently warm the solution in a water bath at 37-50°C for 10 minutes, followed by vortexing.[3][15] Caution: Do not use excessive heat, as it may risk compound degradation.
-
Final Inspection & Storage: Once a clear solution is achieved, it is ready. For storage, aliquot into single-use, low-binding tubes and store appropriately (room temperature or -20°C, as determined by stability and temperature-solubility profile).
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
For in vivo studies where solubility is a major barrier to bioavailability, a solid dispersion can significantly enhance dissolution rates by converting the crystalline drug into a higher-energy amorphous form.[18][20][21]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, acetone) in which both the compound and the carrier are fully soluble.[3][18]
-
Dissolution: Accurately weigh the compound and carrier in a predetermined ratio (e.g., 1:3 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.[3]
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed on the flask wall.[3][18]
-
Final Drying: Place the flask in a vacuum oven overnight at ~40°C to remove all residual solvent.[18]
-
Processing: Scrape the resulting solid dispersion from the flask. Gently grind and sieve the material to obtain a uniform powder. This powder can then be used for dissolution testing or formulation into capsules or suspensions.
Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold-standard method to determine the thermodynamic equilibrium solubility of a compound in a specific medium.[22][23]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired buffers (e.g., pH 1.2, 4.5, 6.8, 7.4). The presence of undissolved solid is essential.[22]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[22][23]
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[22]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).[22]
-
Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and analyze the concentration using a validated HPLC/UPLC method.[22][24] The experiment should be performed in triplicate.
References
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. cibtech.org [cibtech.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 8. This compound | 574745-97-4 [sigmaaldrich.com]
- 9. 6-Quinazolinol, 4-chloro-7-methoxy- - Safety Data Sheet [chemicalbook.com]
- 10. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. This compound | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
- 14. 6-Quinazolinol, 4-chloro-7-methoxy- CAS#: 574745-97-4 [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Stability of 4-Chloro-7-methoxyquinazolin-6-ol in solution
Answering the user's request.## Technical Support Center: Stability of 4-Chloro-7-methoxyquinazolin-6-ol in Solution
Prepared by the Senior Application Science Team
Introduction
This compound (CAS 574745-97-4) is a critical intermediate in the synthesis of several pharmacologically active molecules, most notably as a precursor to kinase inhibitors used in oncology research.[1] The inherent reactivity of its substituted quinazoline scaffold, while synthetically advantageous, presents stability challenges when the compound is handled in solution. This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot stability issues, ensuring the integrity of experimental results. We will explore the primary degradation pathways, provide validated protocols for stability assessment, and offer practical solutions to common problems encountered in the lab.
Section 1: Compound Profile & Handling Recommendations
Proper storage and handling of the solid material are the first steps in preventing degradation. The compound possesses a phenolic hydroxyl group and an activated chloro-substituent, making it sensitive to environmental factors.
| Property | Value | Source(s) |
| CAS Number | 574745-97-4 | [2][3][4][5][6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2][5] |
| Molecular Weight | 210.62 g/mol | [3][5] |
| Appearance | Off-white to light yellow solid | [3][5] |
| Recommended Storage | Store solid under an inert atmosphere (Argon or Nitrogen) at 2-8°C. | [3][5] |
Handling Best Practices:
-
Minimize Atmospheric Exposure: Weigh the solid material promptly in a low-humidity environment. The phenolic group is susceptible to oxidation.
-
Use Inert Vials: Store the solid in amber glass vials with tightly sealed caps, preferably under an inert gas.
-
Avoid Contamination: Use clean, dedicated spatulas and equipment to prevent cross-contamination with acids, bases, or oxidizing agents.
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common inquiries regarding the behavior of this compound in various solution-based experimental settings.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The structure of the molecule points to two principal degradation pathways: hydrolysis and oxidation .
-
Hydrolysis: The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic substitution.[7][8] This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which activates the C4 position.[7] In aqueous or protic solutions (like methanol), water or hydroxide ions can act as nucleophiles, replacing the chlorine atom with a hydroxyl group to form 4-hydroxy-7-methoxyquinazolin-6-ol . This reaction is often accelerated by non-neutral pH and elevated temperatures.
-
Oxidation: The electron-rich phenol ring (specifically the hydroxyl group at C6) is prone to oxidation.[9][10] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Oxidation can lead to the formation of colored quinone-type species or further reactions, resulting in complex mixtures of degradation products. The quinazoline ring itself can also be oxidized to a quinazolinone under harsh conditions.[11][12]
Q2: I prepared a solution of the compound in DMSO, and it turned yellow/brown after a day at room temperature. What is happening?
A2: This is a classic sign of oxidation . The phenolic hydroxyl group is likely being oxidized to form colored byproducts. While DMSO is a common solvent, it is hygroscopic and can absorb water from the atmosphere, which can facilitate degradation. Furthermore, prolonged exposure to ambient light and air (oxygen) at room temperature will accelerate this process. This degradation can lead to the formation of new, unwanted peaks in your analytical data (e.g., HPLC, LC-MS) and a decrease in the concentration of the active compound.
Q3: How does pH affect the stability of the compound in aqueous buffers?
A3: The pH of the solution is a critical factor.
-
Alkaline Conditions (pH > 8): Stability is significantly compromised. The phenolic proton is abstracted, forming a phenoxide ion. This phenoxide is highly activated towards oxidation. Additionally, the higher concentration of hydroxide ions (OH⁻) will accelerate the rate of nucleophilic substitution (hydrolysis) at the C4 position.
-
Acidic Conditions (pH < 6): While quinazolines are generally more stable in cold, dilute acid, boiling in strong acid can cause destructive hydrolysis and ring-opening.[11] For this specific molecule, acidic conditions may protonate the quinazoline nitrogens, which could alter reactivity but generally slows down the nucleophilic attack by water compared to basic conditions. However, prolonged exposure should still be avoided.
-
Neutral Conditions (pH ≈ 7): This is typically the most stable range, but degradation via both hydrolysis and oxidation can still occur, albeit at a slower rate.
Q4: What are the best practices for preparing and storing stock solutions?
A4: To maximize the shelf-life of your solutions, follow these guidelines:
-
Solvent Choice: Use anhydrous, high-purity solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for initial stock solutions due to their good solvating power and non-protic nature, which minimizes hydrolysis.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket) to minimize exposure to oxygen and moisture.
-
Storage: Store stock solutions at -80°C . For frequent use, creating smaller single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles. Freeze-thaw cycles introduce moisture and oxygen into the solution each time the vial is opened.
-
Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this molecule is not widely published, aromatic and heterocyclic compounds containing halogens and phenolic groups are often photosensitive. UV or even ambient light can provide the energy to initiate radical reactions, leading to oxidation or dehalogenation. As a precautionary measure, all experiments involving the compound in solution should be conducted with protection from light. For definitive studies, a formal photostability assessment according to ICH Q1B guidelines is recommended.[13]
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC/LC-MS analysis of a solution. | Degradation. The new peaks are likely the hydrolysis product (4-hydroxy derivative) and/or various oxidation byproducts. | 1. Analyze a freshly prepared solution from solid material to use as a baseline (T=0).2. Review solution preparation and storage procedures. Implement the use of anhydrous solvents, inert atmosphere, and low-temperature storage (-80°C).3. Perform a forced degradation study (see Protocol 4.1) to identify the retention times of key degradants. |
| Inconsistent or lower-than-expected activity in biological assays. | Reduced Concentration of Active Compound. The compound has likely degraded in the assay medium or during storage, leading to a lower effective concentration. | 1. Always use freshly prepared dilutions from a properly stored, frozen stock for assays.2. Assess the stability of the compound directly in your final assay buffer over the time course of the experiment.3. Include a positive control and quantify the compound concentration by HPLC before and after the assay if possible. |
| Solution turns yellow, brown, or pink upon preparation or storage. | Oxidation. The phenolic moiety is oxidizing, forming colored quinone-like species. This is accelerated by air, light, and non-neutral pH. | 1. Immediately discard the discolored solution. 2. Prepare fresh solutions using de-gassed anhydrous solvents under an inert atmosphere.3. Ensure storage vials are protected from light and stored at -80°C. |
Section 4: Experimental Protocols for Stability Assessment
To ensure data integrity, it is crucial to validate the stability of this compound under your specific experimental conditions.
Protocol 4.1: Forced Degradation Study
This study rapidly evaluates the compound's stability under harsh conditions to identify potential degradation products and sensitive pathways.
Objective: To identify degradation pathways under acid, base, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a 50:50 acetonitrile:water mixture.
-
Stress Conditions (in separate, labeled amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Keep one vial of the stock solution in an oven at 60°C.
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Photostability (ICH Q1B Guideline): [13]
-
Place a separate, clear quartz vial containing the stock solution in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a "dark control" sample wrapped in aluminum foil alongside the exposed sample.
-
-
Time Points: Analyze samples at T=0, 2, 8, and 24 hours. For base hydrolysis, shorter time points (e.g., 30 min, 1 hr) may be necessary due to rapid degradation.
-
Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL).
-
Analyze by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Monitor the percentage of the parent peak remaining and the formation of new peaks.
-
Protocol 4.2: Real-Time Stability Study in an Experimental Solvent
Objective: To determine the stability of the compound in a specific solvent or buffer under typical experimental conditions.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at the working concentration in your solvent of choice (e.g., DMSO, PBS buffer, cell culture media).
-
Storage Conditions: Store the solution under the exact conditions of your experiment (e.g., 37°C in a 5% CO₂ incubator; room temperature on the benchtop, protected from light).
-
Time Points: Choose time points relevant to your experiment's duration (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: At each time point, take an aliquot and immediately freeze it at -80°C or analyze it. Use HPLC-UV to quantify the remaining percentage of the parent compound relative to the T=0 sample.
-
Acceptance Criteria: Define an acceptable level of degradation for your experiment (e.g., <5% degradation over the experimental period).
Section 5: Visualization of Pathways and Workflows
Diagram 1: Postulated Degradation Pathways
Caption: Key degradation routes for this compound in solution.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation stability study.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 574745-97-4 [sigmaaldrich.com]
- 4. 574745-97-4|this compound|BLD Pharm [bldpharm.com]
- 5. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]
- 6. This compound | CAS:574745-97-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Oxidation of quinazoline and quinoxaline by xanthine oxidase and aldehyde oxidase | Semantic Scholar [semanticscholar.org]
- 13. ema.europa.eu [ema.europa.eu]
Quinazoline Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of quinazoline synthesis. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of quinazolines, providing concise answers and directing you to more detailed sections of this guide.
Q1: What are the most common classical methods for synthesizing the quinazoline core?
A1: The most foundational methods for quinazoline synthesis are the Niementowski, Friedländer, and Bischler syntheses.[1] The Niementowski reaction involves the condensation of anthranilic acids with amides.[1] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound containing an active methylene group.[1] The Bischler synthesis is another traditional route to prepare quinazoline derivatives.[1] While these methods are well-established, they can be susceptible to side reactions and often require careful optimization.[1]
Q2: I'm getting a low yield in my quinazoline synthesis. What are the first things I should check?
A2: Low yields can stem from several factors. Initially, you should verify the purity of your starting materials and ensure your solvents are anhydrous.[1][2] Incomplete reactions are a common culprit, so monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1][2] Sub-optimal reaction temperature or time can also significantly impact yield; consider incremental increases in temperature or extending the reaction time.[1]
Q3: My reaction is showing multiple spots on the TLC plate. What could be the cause?
A3: The presence of multiple spots on a TLC plate, besides your starting material and desired product, typically indicates the formation of byproducts.[2] This can be due to side reactions, such as oxidation, dimerization, or the formation of intermediates like benzoxazinones.[1][2] Adjusting the stoichiometry of reactants and optimizing the reaction temperature can help minimize these side reactions.[2]
Q4: How important is the choice of solvent in quinazoline synthesis?
A4: The solvent plays a critical role in the success of quinazoline synthesis.[2] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective.[2][3][4] However, the optimal solvent is highly dependent on the specific substrates and reaction conditions, so a solvent screen may be necessary to achieve the best results.[2][5] In some cases, solvent-free reactions, particularly under microwave irradiation, can also be highly efficient.[6][7][8]
Q5: Are there modern synthetic methods that can help avoid common side reactions?
A5: Yes, numerous modern synthetic methods have been developed to improve the efficiency and selectivity of quinazoline synthesis. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[8][9] Transition-metal-catalyzed reactions offer powerful tools for constructing the quinazoline scaffold with high efficiency and functional group tolerance.[7][10][11][12] Furthermore, the use of nanocatalysts is an emerging green approach that provides high surface area for rapid conversion under mild conditions.
Section 2: Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, question-and-answer-based guide to troubleshooting specific issues you may encounter during your quinazoline synthesis experiments.
Issue 1: Low Reaction Yield
Q: My reaction has gone to completion according to TLC, but the isolated yield is still low. What are the potential causes and solutions?
A:
-
Sub-optimal Reagents and Solvents: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Side Reactions: The formation of undesired byproducts can consume your starting materials and reduce the yield of your target compound.[2]
-
Catalyst Issues: If you are using a catalyst, its activity is crucial for the reaction's success.
-
Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be necessary. For iodine-catalyzed reactions, ensure the reaction is heated appropriately (e.g., 100-120 °C) under an oxygen atmosphere.[2] For metal catalysts, ensure they have not been deactivated by exposure to air or moisture.[1]
-
-
High Concentration of Reactants: High concentrations can sometimes favor intermolecular side reactions, leading to dimerization or polymerization.
-
Solution: Try performing the reaction at a lower concentration by increasing the volume of the solvent.[1]
-
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity of 4-Chloro-7-methoxyquinazolin-6-ol
Welcome to the technical support guide for 4-Chloro-7-methoxyquinazolin-6-ol. This versatile quinazoline derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for a range of functionalized molecules.[1] However, its unique substitution pattern presents specific reactivity challenges that can be a source of frustration in the lab.
This guide is designed to move beyond simple protocols and provide a deeper understanding of the chemical principles at play. We will diagnose the root causes of its "poor reactivity" and provide field-proven troubleshooting strategies and detailed methodologies to ensure your synthetic success.
PART 1: Understanding the Core Reactivity Challenges
Before troubleshooting, it is critical to understand why this compound can be unreactive in common nucleophilic aromatic substitution (SNAr) reactions. The issue is multifactorial, stemming from a combination of electronic effects, potential side reactions, and physical properties.
1.1 The Dominant Influence of Electronic Effects
The reactivity of the chlorine atom at the C4 position in a quinazoline ring is highly dependent on the electronic nature of the rest of the molecule.[2] For a successful SNAr reaction, the C4 carbon must be sufficiently electron-deficient (electrophilic) to be attacked by a nucleophile.
In this compound, the benzene portion of the scaffold is decorated with two powerful electron-donating groups (EDGs):
-
C6-Hydroxyl (-OH): A potent activating group via resonance.
-
C7-Methoxy (-OCH₃): Another strong activating group.
These groups donate electron density into the aromatic system, which extends to the pyrimidine ring.[3] This donation effectively reduces the electrophilicity of the C4 carbon, making it less susceptible to nucleophilic attack. This deactivation is the primary reason for the compound's inherent low reactivity compared to unsubstituted or electron-withdrawn quinazolines.[3][4]
References
Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol
Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxyquinazolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. High purity is paramount in pharmaceutical synthesis, and controlling impurity formation is a key challenge. This document provides in-depth, experience-driven answers to common problems encountered during the synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Synthetic Pathway Overview and Critical Control Points
The synthesis of this compound is a multi-step process where each stage presents unique challenges for impurity control. A common and effective route begins with a substituted aminobenzoic acid, proceeds through a cyclization to form the quinazolinone core, followed by chlorination and selective demethylation. Understanding this pathway is the first step in troubleshooting.
A prevalent synthetic approach involves the chlorination of a 6,7-dimethoxyquinazolin-4-one intermediate, followed by selective demethylation at the 6-position. The chlorination step is critical, as harsh conditions can lead to unwanted side reactions.[1][2] Similarly, the selective demethylation requires precise control to avoid demethylating the 7-methoxy group or having an incomplete reaction.[3]
Caption: A common synthetic route to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to monitor for impurity formation?
A1: The two most critical steps are the chlorination of the quinazolinone ring and the selective demethylation of the C6-methoxy group.
-
Chlorination: This step, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), can generate over-chlorinated byproducts or leave unreacted starting material if not driven to completion.[1][2] Reaction temperature and time are critical parameters.
-
Selective Demethylation: This reaction must be carefully controlled to cleave the C6-methyl ether without affecting the C7-methyl ether. Incomplete demethylation is a common impurity, resulting in contamination of the final product with 4-chloro-6,7-dimethoxyquinazoline.[3]
Q2: What analytical methods are recommended for in-process control and final product analysis?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and assessing the purity of the final product. A reverse-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is typically effective. HPLC can quantify the starting material, product, and major impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. The mass-to-charge ratio provides the molecular weight of byproducts, allowing you to hypothesize their structures (e.g., di-chlorinated species, unreacted starting material).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities if they are present at sufficient levels (>1-5%). The disappearance of the C6-methoxy signal and the appearance of a hydroxyl proton in the ¹H NMR spectrum are key indicators of a successful demethylation.[2]
Q3: How should this compound be stored to ensure its stability?
A3: As a phenolic compound, this compound is susceptible to oxidation, which can cause discoloration. It should be stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place (2-8°C is recommended). This minimizes degradation from air, light, and heat.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Incomplete Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
-
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the starting quinazolinone.
-
Causality: The hydroxyl group at the 4-position of the quinazolinone exists in tautomeric equilibrium with its keto form. Chlorination requires converting this hydroxyl into a better leaving group. This process can be hampered by several factors:
-
Insufficient Reagent: The stoichiometry of the chlorinating agent (e.g., POCl₃) may be too low to drive the reaction to completion.
-
Presence of Moisture: Water will readily quench chlorinating agents, rendering them inactive. All glassware and solvents must be rigorously dried.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures, requiring extended reaction times or gentle heating to proceed at a reasonable rate.[4]
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
-
Use Excess Chlorinating Agent: Employ a molar excess of the chlorinating agent. POCl₃ can often be used as both the reagent and the solvent to ensure a high concentration.[2]
-
Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider increasing the temperature incrementally or extending the reaction time.
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | POCl₃ or SOCl₂ | Effective and commonly used for this transformation. |
| Stoichiometry | 3-10 equivalents (or as solvent) | Drives the equilibrium towards the product. |
| Temperature | 70-110 °C | Provides sufficient activation energy for the reaction.[2][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. |
Problem 2: Product is a Dark Brown or Tarry Substance Instead of a Light-Colored Solid
-
Symptom: The isolated product is significantly discolored, indicating the presence of chromophoric impurities.
-
Causality: The phenolic hydroxyl group in the final product is susceptible to oxidation, forming quinone-type structures that are highly colored. This can be exacerbated by:
-
Air Exposure: Oxygen in the air can oxidize the phenol, especially under basic conditions or in the presence of trace metals.
-
High Temperatures: Thermal decomposition can occur during solvent removal if the temperature is too high.
-
Residual Acid/Base: Trace amounts of acid or base from the work-up can catalyze degradation pathways.
-
-
Solutions:
-
Inert Atmosphere: After the demethylation step, perform all subsequent operations (work-up, filtration, drying) under an inert atmosphere to minimize contact with oxygen.[2]
-
Controlled Work-up: Carefully neutralize the reaction mixture. Wash the crude product thoroughly with water to remove any residual acids or bases.
-
Low-Temperature Drying: Dry the final product under vacuum at a mild temperature (e.g., 40-50°C).
-
Purification: If discoloration persists, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate) can remove colored impurities. The addition of a small amount of a reducing agent like sodium bisulfite during work-up can sometimes help prevent oxidation.
-
Problem 3: Incomplete Selective Demethylation at the C6-Position
-
Symptom: HPLC and LC-MS analysis show the presence of the starting material, 4-chloro-6,7-dimethoxyquinazoline, in the final product.
-
Causality: The selective cleavage of one aryl methyl ether in the presence of another is a delicate process. The C6-methoxy group is typically more sterically accessible and electronically primed for cleavage, but incomplete reactions are common.
-
Insufficient Reagent: The amount of the demethylating agent (e.g., L-methionine in methanesulfonic acid) may be insufficient.[3]
-
Incorrect Temperature/Time: The reaction requires sufficient thermal energy and time for the Sɴ2 cleavage of the methyl group to occur.
-
-
Solutions:
-
Optimize Stoichiometry: Increase the equivalents of the demethylating agent. A 2-3 molar equivalent of L-methionine is often a good starting point.[3]
-
Adjust Reaction Conditions: If the reaction is incomplete, consider increasing the reaction temperature or extending the duration. Monitor progress carefully by HPLC to avoid side reactions.
-
Purification: If a small amount of starting material remains, it can often be separated from the desired product by column chromatography on silica gel or by careful recrystallization.
-
Section 4: Key Experimental Protocols
Protocol 1: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol is a representative example and should be adapted and optimized for your specific scale and equipment.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 5-10 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation: Adjust the pH of the aqueous slurry to ~7-8 with a dilute base (e.g., aqueous ammonia or NaOH solution). The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 4-Chloro-6,7-dimethoxyquinazoline.[1][2] This crude product can be used in the next step or purified further by recrystallization from a solvent like isopropanol.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for quinazoline derivatives include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting impurity issues.
References
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloro-7-methoxyquinazolin-6-ol. This quinazoline derivative is a critical intermediate in the production of several targeted therapies, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1] Scaling up this synthesis from the bench to pilot or manufacturing scales presents unique challenges that require a thorough understanding of the reaction mechanisms, critical process parameters, and potential pitfalls.
This document provides a troubleshooting framework and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring process robustness, high yield, and purity.
Section 1: Overview of a Scalable Synthetic Pathway
A common and well-documented synthetic route begins with the commercially available 6,7-dimethoxyquinazolin-4(3H)-one. The key transformations involve a regioselective demethylation, protection of the resulting phenol, chlorination of the 4-oxo position, and final deprotection.
Caption: A typical four-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
General Process Issues
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the first things to check?
A1: When facing a stalled reaction or low conversion, a systematic review of fundamental parameters is crucial.
-
Moisture Control: Quinazoline synthesis is often sensitive to water. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates or reagents.[2]
-
Reagent Quality: Verify the purity and activity of all starting materials and reagents. Key reagents like chlorinating agents can degrade over time. It is advisable to use freshly opened bottles or re-titrated solutions.
-
Temperature Control: Ensure the internal reaction temperature is accurate and stable. For many steps, particularly cyclization and chlorination, insufficient temperature can lead to low conversion, while excessive heat can cause decomposition and byproduct formation.[2]
-
Solubility: Poor solubility of reactants can severely limit reaction rates. If you observe significant amounts of undissolved starting material, consider a different solvent system. For polar substrates, solvents like DMF or DMSO may be appropriate, whereas toluene or dioxane can be used for less polar materials.[2]
Step A: Regioselective Demethylation
Q2: I am attempting the demethylation of 6,7-dimethoxyquinazolin-4(3H)-one using L-methionine and methanesulfonic acid, but I'm getting a mixture of the desired 6-OH product, the 7-OH isomer, and unreacted starting material. How can I improve selectivity?
A2: This is a well-documented challenge. The electronic properties of the 6- and 7-methoxy groups are similar, making regioselective cleavage difficult. The original Gibson synthesis for Gefitinib encountered this issue, often resulting in difficult purifications and poor overall yields on a larger scale.[3]
-
Strict Temperature and Time Control: The reaction is highly sensitive to temperature and duration. Follow a validated protocol precisely. Extended heating or higher temperatures can decrease selectivity. Monitor the reaction closely by HPLC to stop it once the optimal conversion of starting material to the desired product is achieved, before significant formation of the 7-OH isomer occurs.
-
Alternative Reagents: While L-methionine/MSA is the classic choice, other demethylating agents could be explored in a development setting, although this would represent a significant deviation from established routes.
-
Purification Strategy: Given the inherent difficulty in achieving perfect selectivity, focus on a robust purification. The desired 6-hydroxy isomer (16) can often be isolated by careful pH-controlled precipitation. After quenching the reaction in an ice/water mixture, slowly add a base (e.g., 40% NaOH solution) to adjust the pH to around 7. The desired product often precipitates as a white solid and can be collected by filtration.[4]
Step C: Chlorination of the Quinazolinone
Q3: My chlorination of the 4-oxo position is incomplete. How can I drive the reaction to completion?
A3: Converting the stable lactam at the 4-position to the more reactive 4-chloro group is an equilibrium-driven process that requires forcing conditions.
-
Reagent Excess: Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). These reagents are often used as the solvent to drive the reaction forward.
-
Additives/Catalysts: The reaction is often accelerated by additives.
-
Temperature: This reaction requires elevated temperatures, often refluxing in the chlorinating agent. A typical procedure involves heating to 80-100 °C for several hours.[4][8]
Q4: Which chlorinating agent is best for scaling up this synthesis?
A4: The choice of chlorinating agent involves a trade-off between reactivity, safety, cost, and ease of handling at scale.
| Reagent System | Typical Conditions | Pros | Cons |
| POCl₃ / N,N-diethylaniline | 80-100 °C, 1-4h[4] | Effective, well-documented. | Highly corrosive; work-up requires careful quenching; removal of high-boiling POCl₃ and base can be difficult. |
| SOCl₂ / cat. DMF | Reflux, 4-6h[6][7] | Volatile byproduct (SO₂, HCl); excess SOCl₂ is easier to remove under vacuum than POCl₃. | Highly toxic and corrosive; reacts violently with water; requires careful off-gas scrubbing at scale.[3] |
| Oxalyl Chloride / cat. DMF | Milder conditions | Gaseous byproducts (CO, CO₂, HCl); often gives cleaner reactions. | More expensive; moisture-sensitive. |
For large-scale operations, SOCl₂/DMF is often preferred due to the easier removal of the excess reagent and byproducts, despite its handling challenges.
Q5: After chlorination, my work-up is problematic. How can I effectively remove the excess chlorinating agent and isolate the product cleanly?
A5: This is a critical step for ensuring the purity and stability of your product.
-
Vacuum Distillation: After the reaction is complete, remove the bulk of the excess chlorinating agent (POCl₃ or SOCl₂) under reduced pressure.
-
Azeotropic Removal: To remove the final traces, add a high-boiling inert solvent like toluene and distill again. Repeating this step (e.g., 3 x 150 mL for a 30g scale reaction) is highly effective.[4][7]
-
Careful Quenching: The residue should be quenched by slowly adding it to a mixture of crushed ice and water with vigorous stirring.[4] This hydrolyzes any remaining reactive species and precipitates the product. Pouring the reaction mass into the quench is safer than adding water to the reaction mass.
-
Isolation: The precipitated solid can be isolated by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.[4]
Step D: Final Deprotection & Purification
Q6: I am struggling to achieve high purity for the final this compound. What purification methods are recommended for scale-up?
A6: While column chromatography is useful at the lab scale, it is often impractical for large quantities.
-
Recrystallization: If a suitable single-solvent or dual-solvent system can be identified, recrystallization is the preferred method for achieving high purity at scale. Experiment with solvents like isopropanol, ethyl acetate, or mixtures with heptane.
-
Trituration/Slurrying: Stirring the crude product as a slurry in a solvent where it has poor solubility (e.g., diethyl ether, water, or a specific alcohol/water mixture) can effectively wash away more soluble impurities. The product is then isolated by filtration.[4]
-
pH-Controlled Precipitation: As an aromatic phenol, the product's solubility is pH-dependent. Dissolving the crude material in a dilute basic solution and then re-precipitating it by slowly adding acid to a specific pH endpoint can be a powerful purification technique.
Section 3: Key Experimental Protocols
The following protocols are adapted from validated literature procedures and are intended for experienced laboratory personnel.
Protocol 1: Chlorination of 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (17) to 4-Chloro-7-methoxyquinazolin-6-yl acetate (18)[5]
Caption: Workflow for the chlorination of the quinazolinone intermediate.
Detailed Steps:
-
To a solution of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (e.g., 30.0 g, 0.128 mol) and N,N-diethylaniline (28.5 mL) in phosphoryl chloride (114 mL), immerse the reaction vessel in a preheated 100 °C oil bath.
-
Stir the mixture at 100 °C for 30 minutes. The solution should become clear.
-
Cool the reaction to 80 °C and maintain for an additional 30 minutes.
-
Remove the excess phosphoryl chloride under reduced pressure.
-
Add absolute toluene (3 x 150 mL) and remove under reduced pressure after each addition to azeotropically remove the last traces of POCl₃.
-
Allow the residue to cool, then carefully add it to 200 mL of an ice/water mixture with vigorous stirring.
-
Filter the resulting light brown precipitate, wash thoroughly with ice water (500 mL), and dry under vacuum over P₂O₅ to yield the product.
Protocol 2: Deacetylation to this compound (20)[5]
-
Prepare a 7N solution of ammonia in methanol (NH₃/MeOH).
-
Suspend the acetylated intermediate, 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate (e.g., 35.0 g, 97 mmol) in the NH₃/MeOH solution (350 mL) and add water (200 mL).
-
Stir the suspension at room temperature for 24 hours. Monitor reaction completion by HPLC or TLC.
-
Upon completion, filter the white precipitate, wash with a small amount of water, and dry at 50 °C to afford the final product.
References
- 1. ukm.my [ukm.my]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Validation & Comparative
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
An In-Depth Comparative Analysis of Quinazoline-Based Kinase Inhibitors for Researchers and Drug Development Professionals
In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift, moving from non-specific cytotoxic agents to targeted therapies. Within this field, the quinazoline ring system has emerged as a "privileged scaffold". Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric features to interact with the ATP-binding pocket of various kinases. This guide will delve into a comparative analysis of prominent quinazoline-based kinase inhibitors, while also exploring the potential role of novel chemical entities like 4-Chloro-7-methoxyquinazolin-6-ol as foundational building blocks in the synthesis of next-generation therapeutics.
Comparative Analysis of Leading Quinazoline-Based Kinase Inhibitors
Target Profile and Potency
The efficacy of a kinase inhibitor is largely defined by its potency against the target kinase and its selectivity profile across the human kinome. High potency ensures that the drug can achieve a therapeutic effect at non-toxic concentrations, while high selectivity minimizes off-target effects and associated toxicities.
| Inhibitor | Primary Target(s) | IC50 (nM) * | Clinical Indication(s) |
| Gefitinib | EGFR (HER1) | 2-37 | Non-small cell lung cancer (NSCLC) with activating EGFR mutations. |
| Erlotinib | EGFR (HER1) | 2-5 | NSCLC with activating EGFR mutations, Pancreatic cancer. |
| Lapatinib | EGFR (HER1), HER2 | 9.8 (EGFR), 10.2 (HER2) | HER2-positive breast cancer. |
IC50 values can vary depending on the specific assay conditions and cell lines used.
Gefitinib and Erlotinib are first-generation EGFR inhibitors, demonstrating high potency against wild-type EGFR and, notably, even greater potency against specific activating mutations (e.g., L858R, exon 19 deletions) found in certain cancers. Lapatinib, a second-generation inhibitor, is a dual inhibitor of both EGFR and HER2, which can be advantageous in cancers where both receptors are implicated.
The quinazoline core of these inhibitors typically occupies the adenine region of the ATP-binding site, with the substituents at the 4-position extending into the hydrophobic pocket. The nature of these substituents is a key determinant of both potency and selectivity.
The Role of this compound as a Synthetic Intermediate
While not a characterized inhibitor itself, this compound represents a valuable starting point or intermediate in a medicinal chemistry campaign. The chlorine atom at the 4-position is a reactive site, amenable to nucleophilic substitution. This allows for the introduction of various side chains, which can be designed to interact with specific amino acid residues in the kinase active site, thereby tuning the potency and selectivity of the final compound. The methoxy and hydroxyl groups on the quinazoline ring can also be modified to optimize physicochemical properties such as solubility and metabolic stability.
Experimental Protocols for Characterizing Kinase Inhibitors
The evaluation of a novel kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for two fundamental assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivatives) in an appropriate solvent like DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated (control) wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathway Context: The EGFR Signaling Cascade
The quinazoline inhibitors discussed primarily target the EGFR signaling pathway. Understanding this pathway is crucial for interpreting their mechanism of action.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving key proteins like Ras, Raf, MEK, and ERK. This ultimately leads to the activation of transcription factors that promote cell proliferation, survival, and angiogenesis. Quinazoline inhibitors act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby preventing its activation and blocking the entire downstream signaling cascade.
Conclusion
While this compound is not a known kinase inhibitor itself, its chemical structure is highly relevant to the field of kinase inhibitor discovery. It serves as a potent reminder that the development of groundbreaking drugs like Gefitinib, Erlotinib, and Lapatinib often begins with fundamental chemical building blocks. The comparative analysis of these established drugs highlights the therapeutic potential of the quinazoline scaffold and provides a framework for the evaluation of new chemical entities. The experimental protocols detailed in this guide offer a starting point for researchers seeking to characterize the next generation of kinase inhibitors, contributing to the ongoing advancement of targeted cancer therapies.
The Quinazoline Compass: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-methoxyquinazolin-6-ol Analogs as Kinase Inhibitors
In the intricate landscape of targeted cancer therapy, the quinazoline scaffold stands as a privileged structure, a testament to its remarkable versatility in interacting with a multitude of biological targets. This guide delves into the nuanced world of 4-Chloro-7-methoxyquinazolin-6-ol analogs, a class of compounds that has garnered significant attention for its potential as potent kinase inhibitors. Our focus will be a meticulous examination of their structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future discovery efforts. We will not merely present data but will dissect the underlying rationale for experimental design and interpret the results to illuminate the path toward more effective and selective cancer therapeutics.
The Quinazoline Core: A Cornerstone of Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a rigid and tunable framework for designing molecules that can precisely fit into the ATP-binding pockets of various protein kinases.[1][2] Aberrant kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[3] Quinazoline-based inhibitors, such as the FDA-approved drugs gefitinib and erlotinib, have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC), by targeting the epidermal growth factor receptor (EGFR).[4][5]
The core structure of this compound provides a strategic starting point for analog development. The chlorine atom at the C4 position serves as a versatile synthetic handle, readily displaced by various nucleophiles, most notably anilines, to generate a library of 4-anilinoquinazoline derivatives. The methoxy group at C7 and the hydroxyl group at C6 offer additional points for modification and play crucial roles in modulating the compound's pharmacokinetic and pharmacodynamic properties.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The potency and selectivity of quinazoline-based inhibitors are exquisitely sensitive to the nature and position of their substituents. Here, we present a comparative analysis of analogs derived from the this compound scaffold, drawing upon key findings from the literature to elucidate the SAR at different positions of the quinazoline ring.
The Critical C4-Anilino Substitution
The substitution of the C4-chloro group with a substituted aniline is a cornerstone of developing potent EGFR inhibitors.[2] The aniline moiety typically occupies the hydrophobic pocket of the ATP-binding site, and its substituents can form key interactions that enhance binding affinity and selectivity.
Exploring the C6-Position: A Gateway to Enhanced Potency
The hydroxyl group at the C6 position of the parent scaffold offers a prime location for introducing modifications that can significantly impact biological activity. A study by Fan and Yao (2021) provides valuable data on a series of 6-aryloxyl substituted quinazoline derivatives, which were synthesized from a 4-(substituted-anilino)-7-methoxyquinazolin-6-ol intermediate. This allows for a direct comparison of the effects of different substituents at the C6-position.[7]
Table 1: In Vitro Antiproliferative Activity of 6-Aryloxyl Substituted Quinazoline Analogs [7]
| Compound ID | R Group (at C6-position) | N87 (HER2) IC₅₀ (nM) | H1975 (EGFRT790M/L858R) IC₅₀ (nM) | A549 (EGFRWT) IC₅₀ (µM) |
| Poziotinib | - | 4.7 | 4.9 | 25.1 |
| 4c | 2-methoxyphenyl | 12.3 | 35.4 | 38.6 |
| 4d | 3-methoxyphenyl | 9.6 | 21.3 | 30.2 |
| 4l | 2-(methacrylamido)phenyl | - | - | - |
| 4m | 2-(acrylamido)phenyl | 6.3 | 7.5 | 29.9 |
Data extracted from Fan, M., & Yao, L. (2021). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Turkish Journal of Chemistry, 45(4), 1167-1177.
From this data, several key SAR insights emerge:
-
Acrylamide Moiety Enhances Potency: The introduction of an acrylamide group at the C6-position, as seen in compound 4m , leads to a significant increase in potency against both HER2-positive (N87) and EGFR-mutant (H1975) cell lines, with IC₅₀ values comparable to the established inhibitor Poziotinib. This is a crucial observation, as the acrylamide moiety can act as a Michael acceptor, enabling covalent bond formation with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[8] This covalent interaction is a hallmark of second-generation EGFR inhibitors like afatinib.
-
Positional Isomers Matter: The position of the methoxy group on the phenyl ring at C6 influences activity. Compound 4d (3-methoxyphenyl) exhibits slightly better activity than 4c (2-methoxyphenyl), suggesting that the substitution pattern on this appended ring can fine-tune the compound's interaction with the target kinase.
-
Selectivity for Mutant EGFR: Notably, the most potent compounds, like 4m , show significantly higher potency against the EGFR mutant cell line (H1975) compared to the wild-type (A549), a desirable characteristic for targeted therapies that aims to minimize side effects associated with inhibiting wild-type EGFR in healthy tissues.
The Role of the C7-Methoxy Group
The methoxy group at the C7 position is a common feature in many potent quinazoline-based kinase inhibitors. It is believed to contribute to the overall binding affinity by forming hydrogen bonds with residues in the kinase domain. While the presented data does not explore variations at this position, its conservation across numerous active compounds suggests its importance for maintaining the desired biological activity.[2]
Experimental Protocols: A Guide to Reproducible Science
The validity of any SAR study hinges on the robustness and reproducibility of its experimental methodologies. Below, we provide detailed, step-by-step protocols for the key assays used to evaluate the biological activity of these quinazoline analogs.
EGFR Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Workflow for Luminescent EGFR Kinase Assay
Caption: Workflow for the Luminescent EGFR Kinase Assay.
Detailed Steps:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the this compound analogs in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Reaction Setup: In a 96-well plate, add 5 µL of the serially diluted test compounds or vehicle control.
-
Master Mix Preparation: Prepare a master mix containing the EGFR enzyme and a suitable peptide substrate in kinase assay buffer. Add 20 µL of this master mix to each well.
-
Kinase Reaction Initiation: To start the reaction, add 25 µL of ATP solution to all wells. The final reaction volume will be 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the test compounds.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., N87, H1975, A549) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the quinazoline analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.[10]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly EGFR. By binding to the ATP pocket of the kinase domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors. The structure-activity relationship studies, though piecemeal across the literature, consistently highlight the critical role of the C4-anilino substitution and the potential for significant potency gains through modifications at the C6-position. The introduction of a covalent-binding acrylamide moiety at C6 is a particularly promising strategy for achieving potent and irreversible inhibition, especially against clinically relevant EGFR mutants.
Future research should focus on a more systematic exploration of the SAR of this scaffold. This includes the synthesis and evaluation of a comprehensive library of analogs with diverse substitutions at the C4-aniline ring, exploration of different linkers and functional groups at the C6-position, and investigation into the impact of modifying the C7-methoxy group. Such studies, guided by the principles of medicinal chemistry and supported by robust biological evaluation, will undoubtedly pave the way for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Validating the Biological Target of 4-Chloro-7-methoxyquinazolin-6-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of drug discovery, the rigorous validation of a compound's biological target is a critical step that underpins the entire development pipeline. Misidentification of a molecular target can lead to costly failures in later stages. This guide provides a comprehensive, technically-grounded framework for validating the biological target of 4-Chloro-7-methoxyquinazolin-6-ol, a key synthetic intermediate of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. While its primary role is in synthesis, its structural similarity to known kinase inhibitors warrants a thorough investigation into its own potential biological activity. This guide will navigate through a multi-tiered validation strategy, from direct target engagement to cellular and in vivo studies, while also considering potential off-target interactions inherent to the versatile quinazoline scaffold.[1][2][3][4]
The Quinazoline Scaffold: A Privileged Structure with Diverse Targets
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have been developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[3][4][5] This inherent promiscuity necessitates a robust and multi-faceted approach to target validation. While the primary hypothesis for this compound is the inhibition of EGFR, a thorough investigation must remain open to the possibility of other interactions.
A Multi-pronged Strategy for Target Validation
Effective target validation is not a single experiment but a carefully orchestrated series of investigations that build upon one another to provide a cohesive and convincing body of evidence.[6][7][8] Our approach will be tiered, starting with direct, in vitro assessments and progressing to more complex cellular and in vivo models.[9][10][11]
Tier 1: Direct Target Engagement and In Vitro Profiling
The initial step is to ascertain whether this compound directly interacts with our primary hypothesized target, EGFR, and to understand its broader kinase selectivity profile.
Experimental Approach: Biochemical Assays
Rationale: Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified protein, in this case, the EGFR tyrosine kinase. This is a crucial first step in confirming target engagement.[6]
Protocol: EGFR Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
-
Reagents and Materials:
-
Recombinant human EGFR protein (catalytic domain)
-
This compound (test compound)
-
Gefitinib (positive control)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
DMSO (vehicle control)
-
Poly-Glu-Tyr (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and ATP.
-
Add the test compound or controls to the appropriate wells.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the IC50 value for each compound.
-
Data Presentation: Comparative Kinase Inhibition
| Compound | EGFR IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib (Control) | ~5 | >10,000 | >10,000 |
| Staurosporine (Control) | ~2 | ~10 | ~5 |
Interpretation: A low nanomolar IC50 value against EGFR would provide strong initial evidence of direct target engagement. To assess selectivity, this compound should be screened against a panel of other kinases. High IC50 values against other kinases would indicate a desirable level of selectivity.
Tier 2: Cellular Target Engagement and Phenotypic Corroboration
Moving from a purified protein system to a cellular context is essential to confirm that the compound can access its target within a more biologically relevant environment and elicit a cellular response.[12]
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique for verifying target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[12]
Protocol: CETSA® for EGFR Engagement
-
Cell Culture: Culture a relevant cell line that expresses EGFR (e.g., A431, NCI-H1975).
-
Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble EGFR remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization: CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Approach: Phospho-EGFR Western Blot
Rationale: To link target engagement with a functional cellular outcome, we can measure the phosphorylation status of EGFR. Inhibition of EGFR kinase activity should lead to a decrease in its autophosphorylation.
Protocol: Phospho-EGFR Western Blot
-
Cell Culture and Stimulation: Culture EGFR-expressing cells and serum-starve them overnight. Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a set period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis: Perform Western blotting using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Data Presentation: Inhibition of EGFR Phosphorylation
| Compound Concentration | Normalized p-EGFR Level |
| Vehicle Control | 100% |
| 10 nM | Experimental Value |
| 100 nM | Experimental Value |
| 1 µM | Experimental Value |
Tier 3: In Vivo Target Validation and Efficacy
The final tier of validation involves assessing the compound's activity in a living organism to understand its pharmacokinetic properties and in vivo efficacy.[9][10]
Experimental Approach: Xenograft Tumor Models
Rationale: Using animal models, such as tumor cell line xenografts in mice, provides a highly reliable system for confirming potential targets and evaluating the anti-tumor efficacy of a compound.[12]
Protocol: A431 Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant A431 cells (which overexpress EGFR) into the flanks of the mice.
-
Compound Administration: Once tumors reach a certain size, randomize the mice into treatment groups and administer this compound, a vehicle control, and a positive control (e.g., Gefitinib) via an appropriate route (e.g., oral gavage).
-
Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor samples to analyze target engagement and downstream signaling (e.g., p-EGFR levels) via immunohistochemistry or Western blot.
Visualization: In Vivo Validation Logic
Caption: Logical flow of an in vivo target validation study.
Comparison with Alternatives
It is crucial to compare the performance of this compound with established alternatives to understand its potential advantages and disadvantages.
| Validation Method | This compound | Gefitinib (Alternative 1) | Erlotinib (Alternative 2) |
| In Vitro EGFR IC50 | To be determined | Potent and selective | Potent and selective |
| Cellular p-EGFR Inhibition | To be determined | Potent inhibition | Potent inhibition |
| In Vivo Efficacy | To be determined | Proven efficacy in xenograft models | Proven efficacy in xenograft models |
| Potential Off-Targets | To be determined (Kinome scan recommended) | Known off-targets (e.g., other kinases at higher concentrations) | Known off-targets (e.g., other kinases at higher concentrations) |
Conclusion
The validation of a biological target is a rigorous, evidence-based process that is fundamental to successful drug development. For this compound, the primary hypothesis of EGFR inhibition is a logical starting point given its structural relationship to Gefitinib. The multi-tiered approach outlined in this guide, progressing from direct biochemical assays to cellular and in vivo models, provides a robust framework for confirming this hypothesis. By systematically gathering data on direct target engagement, cellular activity, and in vivo efficacy, researchers can build a comprehensive and compelling case for the biological target of this compound. Furthermore, a broad kinase screen is essential to understand its selectivity profile and identify any potential off-target effects, which is a critical consideration for the promiscuous quinazoline scaffold. This methodical and comparative approach will ultimately provide the necessary confidence to advance a compound through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-Chloro-7-methoxyquinazolin-6-ol
Introduction: The Quinazoline Scaffold and the Quest for Kinase Selectivity
The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous approved and investigational protein kinase inhibitors.[1][2][3] Its inherent ability to bind to the ATP-binding pocket of kinases has made it a cornerstone in the development of targeted cancer therapies. 4-Chloro-7-methoxyquinazolin-6-ol is a key synthetic intermediate in the production of Gefitinib (Iressa), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While its primary association is with EGFR, the promiscuous nature of the kinome necessitates a thorough investigation of its cross-reactivity profile.[4][5] Understanding the selectivity of such a foundational molecule is paramount for anticipating potential off-target effects and for guiding the development of next-generation inhibitors with improved therapeutic windows.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will detail the experimental design, present comparative data against a panel of clinically relevant kinases, and discuss the interpretation of these findings for drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Experimental Rationale: Why Cross-Reactivity Profiling is Critical
Achieving absolute kinase inhibitor selectivity is a significant challenge.[5][6] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. For a key intermediate like this compound, a comprehensive cross-reactivity assessment serves several purposes:
-
Early Identification of Liabilities: Pinpointing potential off-target interactions early in the development process can save significant time and resources.
-
Guiding Medicinal Chemistry Efforts: Understanding which kinases are inhibited by the core scaffold allows for rational modifications to enhance selectivity.
-
Informing Biological Studies: Knowledge of off-targets is crucial for accurately interpreting the results of cellular and in vivo experiments.
Our approach to this study involves a two-tiered strategy: a broad in-vitro biochemical screen followed by a focused cell-based validation.[7]
In-Vitro Kinase Selectivity Profiling
The initial step in assessing cross-reactivity is to perform a direct biochemical assay against a panel of purified kinases. This provides a clean measure of a compound's inhibitory activity against each kinase without the complexities of a cellular environment.
Experimental Workflow: In-Vitro Kinase Profiling
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Privileged Platform for In Vivo Efficacy
A Senior Application Scientist's Guide to 4-Chloro-7-methoxyquinazolin-6-ol Derivatives in Preclinical Research
The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs.[1] This guide provides a comparative analysis of the in vivo efficacy of derivatives stemming from the this compound scaffold, a key intermediate in the synthesis of potent therapeutic agents. We will delve into the experimental data that underscores their potential in oncology and infectious diseases, offering insights for researchers and drug development professionals.
The Strategic Importance of the Quinazoline Nucleus
The quinazoline framework is not merely a molecular scaffold; it is a "privileged structure" in drug discovery. This designation arises from its ability to interact with multiple biological targets with high affinity. Several quinazoline derivatives have received FDA approval for cancer therapy, including gefitinib, erlotinib, and afatinib, primarily targeting epidermal growth factor receptor (EGFR) tyrosine kinases.[1] The core structure of this compound is, in fact, a crucial precursor in the synthesis of gefitinib, a testament to its therapeutic relevance.
Comparative In Vivo Efficacy: From Cancer to Malaria
The true measure of a drug candidate's potential lies in its performance within a living organism. Here, we compare the in vivo efficacy of notable derivatives of the this compound scaffold, highlighting their performance against different disease models.
Anticancer Activity: A Promising Quinazoline Derivative "Compound 18"
A recent study unveiled a novel series of quinazoline derivatives, among which Compound 18 emerged as a lead candidate with significant antitumor properties.[1][2][[“]] In a preclinical in vivo evaluation, Compound 18 demonstrated superior efficacy in reducing tumor volume and weight compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-Fu), in a mouse xenograft model of gastric cancer (MGC-803 cells).[1][2]
Table 1: Comparative In Vivo Antitumor Efficacy of Compound 18
| Treatment Group | Average Tumor Volume Reduction | Average Tumor Weight Reduction | Effect on Body Weight |
| Compound 18 | Significant Decrease | Significant Decrease | No significant effect |
| 5-Fu | Moderate Decrease | Moderate Decrease | Not reported |
| Control | N/A | N/A | N/A |
Data synthesized from information presented in the study by Wang et al. (2022).[1][2]
The causality behind this potent in vivo effect is rooted in the compound's mechanism of action. Further investigations revealed that Compound 18 induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells.[1][2][[“]] This is achieved by modulating the expression of key apoptosis-related proteins, namely downregulating Bcl-2 and Mcl-1 while upregulating Bax and cleaved PARP.[1][2]
An acute toxicity assay in mice showed no observable death or obvious pathological damage, indicating a favorable preliminary safety profile for Compound 18.[1][2][[“]]
Antimalarial Activity: 6-Chloro-7-methoxy-4(1H)-quinolones
The therapeutic utility of this quinazoline scaffold extends beyond oncology. A series of 6-chloro-7-methoxy-4(1H)-quinolones, structurally related to our core molecule, have demonstrated potent in vivo efficacy against multiple stages of the Plasmodium parasite, the causative agent of malaria.[4][5]
In a Thompson test using a Plasmodium berghei mouse model, several of these quinolone derivatives achieved a remarkable >99% reduction in parasitemia after 6 days of treatment.[4][5] These compounds, including ELQ-300 (6) and P4Q-391 (7) , were found to selectively inhibit the parasite's cytochrome bc1 complex over the mammalian equivalent, providing a clear mechanism for their selective toxicity.[4]
Table 2: In Vivo Efficacy of 4(1H)-quinolone Derivatives against P. berghei
| Compound | Parasitemia Reduction (Day 6) |
| 7 | >99% |
| 62 | >99% |
| 66 | >99% |
| 67 | >99% |
| Amodiaquine (Control) | >95% |
| Artesunate (Control) | >95% |
| Atovaquone (Control) | >95% |
Data extracted from Yarlett et al. (2014).[4]
Experimental Protocols: A Guide to Reproducible Science
The trustworthiness of these findings rests on the robustness of the experimental designs. Below are detailed, step-by-step methodologies for the key in vivo experiments cited.
Protocol 1: Xenograft Model for Antitumor Efficacy Evaluation
-
Cell Culture: MGC-803 human gastric cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of MGC-803 cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach a palpable volume (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Dosing Regimen:
-
Test Compound Group: Administer the quinazoline derivative (e.g., Compound 18) at a specified dose (e.g., 25 mg/kg) via intraperitoneal injection daily for a set period (e.g., 14 days).
-
Positive Control Group: Administer a standard-of-care drug (e.g., 5-Fu) at its effective dose.
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) on the same schedule.
-
-
Efficacy Monitoring:
-
Tumor volume is measured every other day using calipers (Volume = 0.5 × length × width²).
-
Body weight is recorded to monitor toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the tumors are excised and weighed.
Protocol 2: Thompson Test for Antimalarial Efficacy
-
Parasite Strain: Plasmodium berghei is used for infection.
-
Animal Model: Swiss Webster mice are used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Treatment with the test compounds (e.g., 4(1H)-quinolones) or control drugs is initiated 24 hours post-infection and continued for a defined period (e.g., 4 days).
-
Parasitemia Measurement: Blood smears are taken from the tail vein at specified time points (e.g., days 3 and 6 post-infection), stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.
-
Efficacy Calculation: The reduction in parasitemia is calculated relative to the vehicle-treated control group.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Workflow for assessing the in vivo antitumor efficacy of quinazoline derivatives.
Caption: Simplified signaling pathway of apoptosis induced by Compound 18.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and potent class of molecules with significant therapeutic potential. The robust in vivo efficacy demonstrated by compounds like "Compound 18" in cancer models and the 4(1H)-quinolones in malaria models underscores the value of this chemical scaffold. The provided experimental frameworks offer a solid foundation for further preclinical development and optimization of these promising drug candidates. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term toxicity assessments, to pave the way for potential clinical translation.
References
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol
For drug development professionals and researchers in medicinal chemistry, the reproducibility of synthetic routes to key intermediates is paramount. This guide provides an in-depth technical comparison of synthetic methodologies for a critical building block, 4-Chloro-7-methoxyquinazolin-6-ol. This quinazoline derivative is a pivotal intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably Gefitinib (Iressa®), a frontline treatment for non-small-cell lung cancer (NSCLC)[1].
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, potential pitfalls affecting reproducibility, and a comparative analysis of alternative synthetic strategies. Our objective is to equip you with the knowledge to not only replicate these syntheses but also to troubleshoot and adapt them effectively.
The Central Role of this compound in TKI Synthesis
The 4-anilinoquinazoline scaffold is a privileged structure in the design of ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR)[2]. Overexpression or mutation of EGFR is a key driver in many cancers[1]. This compound provides the core quinazoline structure, with the 4-chloro position being activated for nucleophilic aromatic substitution (SNAr) by a substituted aniline. The 6-hydroxy group is then typically alkylated to introduce a solubilizing side chain, a crucial feature for the final drug's pharmacokinetic profile.
Comparative Analysis of Synthetic Protocols for this compound
The synthesis of this compound is most commonly approached via a multi-step sequence starting from a more readily available dimethoxy-substituted quinazolinone. The critical step, and a frequent source of variability, is the regioselective demethylation of a dimethoxy precursor. Below, we compare two common approaches.
Method 1: The "Classic" Demethylation Route
This widely cited method begins with the commercially available 6,7-dimethoxy-3H-quinazolin-4-one and involves a selective demethylation at the 6-position.
Step 1: Selective Demethylation of 6,7-dimethoxyquinazolin-4(3H)-one [3]
-
To a flask containing methanesulfonic acid, add 6,7-dimethoxyquinazolin-4(3H)-one and L-methionine.
-
Heat the mixture to reflux for 12-16 hours, monitoring the reaction by HPLC.
-
Cool the reaction mixture and pour it onto crushed ice/water.
-
Neutralize the solution slowly with a 40% aqueous NaOH solution to a pH of ~7, which will cause the product to precipitate.
-
Filter the white precipitate, wash with water, and dry.
Step 2: Acetylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one [3]
-
Suspend the product from Step 1 in pyridine.
-
Add acetic anhydride and a catalytic amount of DMAP.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
Step 3: Chlorination of 6-Acetoxy-7-methoxyquinazolin-4(3H)-one [4]
-
Suspend the acetylated product in a suitable solvent like toluene.
-
Add a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), along with a base like N,N-diethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the mixture and carefully quench with crushed ice/water.
-
Filter the resulting precipitate, wash with water, and dry to yield 6-acetoxy-4-chloro-7-methoxyquinazoline.
Step 4: Hydrolysis to this compound [4]
-
Suspend the chlorinated product in a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, filter the solid, wash with water, and dry to obtain the final product.
Method 2: Alternative Demethylation Following Anilino-Substitution
An alternative strategy involves performing the demethylation step after the crucial C-4 substitution with the aniline moiety. This can sometimes offer advantages in terms of solubility and reaction kinetics.
Step 1: Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one
-
To a flask containing thionyl chloride, add 6,7-dimethoxy-3H-quinazolin-4-one and a catalytic amount of DMF.
-
Heat the mixture to reflux for 5 hours.
-
Cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Slowly add the residue to ice water, adjust the pH to ~7 with dilute ammonia, filter, and dry the resulting solid to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline in isopropanol.
-
Add 3-chloro-4-fluoroaniline and stir the mixture at room temperature for 1 hour.
-
Filter the resulting precipitate, wash with isopropanol, and dry to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Step 3: Selective Demethylation
-
In a flask, combine the product from Step 2 with L-methionine in methanesulfonic acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC or HPLC.
-
After cooling, pour the mixture into ice water and neutralize with a strong base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol. Note: This is a derivative, not the title compound itself, but the demethylation principle is the focus.
Performance Comparison and Reproducibility Insights
| Parameter | Method 1 (Classic Route) | Method 2 (Late-Stage Demethylation) |
| Starting Material | 6,7-dimethoxy-3H-quinazolin-4-one | 6,7-dimethoxy-3H-quinazolin-4-one |
| Key Challenge | Regioselectivity of demethylation can be poor, leading to a mixture of 6-OH and 7-OH isomers, and bis-demethylated product.[3] | Demethylation of the more complex anilino-quinazoline may require harsher conditions or lead to different side products. |
| Reported Yields | Overall yields are often modest (around 10-33%) due to multiple steps and potential for low selectivity in demethylation.[4][5] | The initial chlorination and SNAr steps are typically high-yielding (can be >90%). The demethylation yield determines the overall efficiency.[5] |
| Purification | Multiple purification steps are required. Chromatography may be necessary to separate demethylation isomers. | Fewer steps to the anilino-quinazoline intermediate. Final product may still require chromatographic purification. |
| Reproducibility | The demethylation step is the most significant variable. The ratio of L-methionine to acid and reaction time are critical for reproducibility. | The SNAr reaction is generally robust and reproducible. The demethylation step remains the key variable. |
Expertise & Experience Insights: The regioselectivity of the demethylation step is the Achilles' heel of these routes. L-methionine in methanesulfonic acid is a common reagent system, but achieving consistent selectivity for the 6-position over the 7-position can be challenging[3]. Over-reaction can lead to the formation of the di-hydroxy compound, while incomplete reaction leaves starting material. The formation of the regioisomeric 7-hydroxy impurity is particularly problematic as it can be difficult to separate from the desired 6-hydroxy product and will lead to isomeric impurities in the final drug substance.
Alternative Synthetic Routes: Bypassing the Demethylation Challenge
To circumvent the issues associated with selective demethylation, alternative strategies have been developed that build the desired 6-hydroxy-7-methoxy pattern from a different starting material. A prominent example is the route starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Method 3: The Isovanillin Route
This approach strategically uses a starting material that already possesses the desired hydroxy and methoxy functionalities, thereby avoiding the problematic selective demethylation step.
Step 1: Oxidation of Isovanillin and Esterification [3]
-
Dissolve isovanillin in an appropriate solvent (e.g., methanol/water).
-
Perform an oxidation reaction (e.g., using hydrogen peroxide with a sodium hydroxide solution) to form 3-hydroxy-4-methoxybenzoic acid.
-
Esterify the resulting carboxylic acid, for example, by refluxing in methanolic HCl, to yield methyl 3-hydroxy-4-methoxybenzoate.
Step 2: Nitration [6]
-
Dissolve the benzoate ester in acetic acid and cool to 0-5 °C.
-
Add nitric acid dropwise while maintaining the low temperature.
-
Allow the reaction to proceed to completion, then quench by pouring onto ice water to precipitate the nitro-aromatic product.
Step 3: Reduction of the Nitro Group [6]
-
Suspend the nitro compound in a solvent mixture like acetic acid and methanol.
-
Add a reducing agent, such as powdered iron, and heat the mixture (e.g., to 50 °C) under an inert atmosphere.
-
After the reaction is complete, filter the mixture and process the filtrate to isolate the amino-benzoate.
Step 4: Cyclization to the Quinazolinone Core [6]
-
Reflux the amino-benzoate with formamidine acetate in a suitable solvent like ethanol to form the 6-hydroxy-7-methoxy-quinazolin-4(3H)-one ring system.
Step 5: Conversion to this compound This final conversion typically involves protection of the phenol (e.g., as an acetate), chlorination of the 4-position, and subsequent deprotection, similar to the steps in Method 1.
Comparison of Synthetic Strategies
| Feature | Demethylation Routes (1 & 2) | Isovanillin Route (Method 3) |
| Key Advantage | Starts from a common quinazoline precursor. | Avoids the challenging and often low-yield selective demethylation step. |
| Key Disadvantage | Poor regioselectivity and reproducibility of the demethylation step. | Longer overall synthetic sequence. |
| Starting Material | 6,7-dimethoxy-3H-quinazolin-4-one | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) |
| Overall Yield | Generally lower (10-33%)[4][5]. | Can be higher (reported up to ~37%) due to more predictable reaction outcomes[6]. |
| Reproducibility | Lower, due to the sensitive demethylation. | Higher, as it relies on more standard and high-yielding transformations like nitration, reduction, and cyclization. |
| Scalability | The demethylation step can be difficult to control on a large scale. | Generally more amenable to large-scale synthesis[3]. |
Authoritative Grounding: The choice of synthetic route in a drug development setting often balances factors like cost of goods, process robustness, and environmental impact. While the demethylation routes appear shorter, the isovanillin route often proves more reliable and scalable due to the avoidance of the low-selectivity demethylation step[5][6]. This predictability is a cornerstone of a reproducible manufacturing process.
Trustworthiness: A Self-Validating System through Characterization
Reproducibility is verified through rigorous analytical characterization. A successful synthesis of this compound should yield a product with the following characteristics.
Table of Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂O₂ | [7] |
| Molecular Weight | 210.62 g/mol | [8] |
| Appearance | White to off-white or grey solid | [9] |
| Melting Point | >260 °C (decomposes) | [10] |
| ¹H NMR (DMSO-d₆) | δ 8.81 (s, 1H), 7.43 (s, 1H), 7.40 (s, 1H), 4.02 (s, 3H) | Knesl, P. et al. Molecules 2006, 11(4), 286-297 |
| ¹³C NMR (DMSO-d₆) | δ 168.39, 164.32, 158.42, 156.76, 148.09, 139.66, 119.99, 114.53, 108.82, 56.66 | Knesl, P. et al. Molecules 2006, 11(4), 286-297 (data for acetylated precursor) |
Note on NMR Data: The provided ¹³C NMR data is for the acetylated precursor, 4-chloro-7-methoxyquinazolin-6-yl acetate, as detailed spectral data for the final phenol can be scarce in primary literature. Researchers should expect shifts consistent with the removal of the acetyl group. The proton NMR is a reliable indicator of successful synthesis.
Troubleshooting and Common Pitfalls
-
Incomplete Demethylation: If TLC/LC-MS shows significant starting material, extend the reaction time or slightly increase the temperature. However, be cautious as this may also increase the formation of the bis-demethylated byproduct.
-
Poor Regioselectivity: This is the most common issue in Methods 1 and 2. The formation of the 7-hydroxy isomer is a known problem. Careful control of temperature and reaction time is crucial. If separation by crystallization is ineffective, preparative HPLC or column chromatography with a carefully selected solvent system will be necessary.
-
Incomplete Chlorination: If the conversion of the quinazolinone to the 4-chloroquinazoline is sluggish, ensure anhydrous conditions and consider a different chlorinating agent (e.g., switching from SOCl₂ to POCl₃) or activating agent.
-
Hydrolysis of the 4-Chloro Group: The 4-chloro position is highly reactive. During workup and purification, avoid prolonged exposure to water or other nucleophiles, especially under basic conditions, which can lead to the reformation of the quinazolinone.
Conclusion
The reproducible synthesis of this compound is a critical task for chemists working on EGFR inhibitors. While the classic route involving selective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is frequently cited, it presents significant challenges in terms of regioselectivity and reproducibility. For researchers and drug development professionals prioritizing robustness, scalability, and yield, the alternative route starting from isovanillin is a superior strategy. It avoids the problematic demethylation step in favor of more predictable and higher-yielding transformations.
By understanding the chemical principles behind each step, anticipating potential side reactions, and employing rigorous analytical characterization, scientists can establish a self-validating and reproducible process for the synthesis of this key pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Process For The Preparation Of Gefitinib [quickcompany.in]
- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-7-methoxyquinazolin-6-ol Against Standard Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Quinazoline Scaffold
In the landscape of targeted cancer therapy, the quinazoline core is a privileged scaffold, forming the backbone of several clinically successful kinase inhibitors. The compound 4-Chloro-7-methoxyquinazolin-6-ol is a key synthetic intermediate in the generation of Gefitinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This structural relationship strongly suggests that this compound and its derivatives may possess intrinsic activity against EGFR or other related kinases.
This guide provides a comprehensive framework for benchmarking this compound against established standard-of-care kinase inhibitors. As direct biological data for this specific precursor is not extensively published, we will establish a robust experimental strategy, providing the rationale and detailed protocols for a head-to-head comparison. This document is intended to serve as a practical, in-depth technical guide for researchers seeking to evaluate the potential of novel quinazoline-based compounds.
The Rationale for Comparator Selection: Setting the Gold Standard
To comprehensively evaluate the potential of this compound, a panel of well-characterized kinase inhibitors is essential. The selection of these comparators is driven by their established mechanisms of action, clinical relevance, and overlapping target profiles with the hypothesized target of our compound of interest, EGFR.
-
Gefitinib: As this compound is a direct precursor to Gefitinib, this is the most logical primary comparator. Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets the ATP-binding site of the EGFR kinase domain.[1] It has shown significant efficacy in non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.[2]
-
Erlotinib: Another first-generation EGFR TKI, Erlotinib, shares a similar mechanism of action with Gefitinib, reversibly inhibiting the EGFR tyrosine kinase.[3] It is also used in the treatment of NSCLC and pancreatic cancer.[4] Comparing our compound to both Gefitinib and Erlotinib will provide a nuanced understanding of its activity against the primary target.
-
Lapatinib: To assess kinase selectivity, Lapatinib is an ideal comparator. It is a dual TKI that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[5] Benchmarking against Lapatinib will help determine if this compound possesses a broader inhibitory profile.
In Vitro Benchmarking: From Kinase Activity to Cellular Effects
A tiered in vitro testing strategy is crucial to build a comprehensive profile of this compound. This approach moves from direct target engagement to cellular consequences.
Biochemical Kinase Assays: Quantifying Target Inhibition
The initial step is to determine the direct inhibitory activity of this compound against our primary target, EGFR, and a panel of other kinases to assess its selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Master Mix Preparation: A master mix containing the purified kinase of interest (e.g., EGFR, HER2), a peptide substrate, and reaction buffer is prepared.
-
Compound Dilution: A serial dilution of this compound and the standard compounds (Gefitinib, Erlotinib, Lapatinib) is prepared in DMSO.
-
Assay Plate Setup: The diluted compounds are added to a 96-well plate. A DMSO-only well serves as a positive control (no inhibition).
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding an ATP solution containing a tracer amount of [γ-33P]ATP to each well.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, such as EDTA or phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a filter plate where the phosphorylated peptide substrate binds to the filter.
-
Washing: The filter plate is washed to remove unincorporated [γ-33P]ATP.
-
Signal Detection: Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.
Comparative Kinase Inhibition Profile of Standard Compounds
| Kinase Target | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR | ~25-37 | ~2 | 10.8 |
| HER2 (ErbB2) | >10,000 | ~1100 | 9.2 |
| VEGFR2 | ~3,700 | >10,000 | >10,000 |
| c-Src | >10,000 | >10,000 | >10,000 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[5][6][7][8]
DOT Script for Kinase Assay Workflow
Caption: Workflow for the in vitro radiometric kinase assay.
Cell-Based Assays: Assessing Cellular Potency and Viability
Demonstrating that a compound can inhibit a purified enzyme is the first step. The next critical phase is to determine if it can engage its target within a cellular context and elicit a biological response.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines with varying EGFR/HER2 status (e.g., A431 - high EGFR, HCC827 - EGFR mutant, BT-474 - HER2 amplified) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the standard compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Comparative Cellular Proliferation IC50 Values of Standard Compounds
| Cell Line | EGFR/HER2 Status | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Lapatinib IC50 (µM) |
| A431 | High EGFR expression | ~0.08 | ~0.1 | ~0.16 |
| HCC827 | EGFR exon 19 deletion | ~0.01 | ~0.007 | ~1.1 |
| BT-474 | HER2 amplified | ~9.9 | ~1.1 | ~0.1 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
In Vivo Benchmarking: Evaluating Anti-Tumor Efficacy
Promising in vitro data must be validated in a more complex biological system. In vivo xenograft models are the standard for assessing the anti-tumor efficacy of cancer therapeutics.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., A431, HCC827, or BT-474) into the flank of immunocompromised mice (e.g., athymic nude mice).[11]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, and standard compounds).
-
Dosing: Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative In Vivo Efficacy of Standard Compounds
| Xenograft Model (Cell Line) | Compound | Dose and Schedule | Tumor Growth Inhibition (%) |
| A431 | Gefitinib | 75 mg/kg/day, p.o. | Significant inhibition |
| H460a | Erlotinib | 100 mg/kg/day, p.o. | ~71% |
| BT-474 | Lapatinib | 100 mg/kg, b.i.d., p.o. | Significant regression |
Note: TGI values are highly dependent on the specific experimental conditions.[9][12][13]
DOT Script for In Vivo Xenograft Workflow
Caption: Workflow for a subcutaneous tumor xenograft study.
Understanding the Molecular Mechanism: Signaling Pathway Analysis
A crucial aspect of benchmarking is to confirm that the observed anti-proliferative effects are due to the intended mechanism of action. This involves analyzing the impact of the compound on the target signaling pathway.
EGFR/HER2 Signaling and Inhibition
Upon ligand binding, EGFR and HER2 form dimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[14][15] TKIs like Gefitinib, Erlotinib, and Lapatinib competitively bind to the ATP pocket of the kinase domain, preventing this autophosphorylation and blocking downstream signaling.
DOT Script for EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling and the point of TKI inhibition.
Expert Analysis and Future Directions
This guide outlines a comprehensive strategy for the preclinical benchmarking of this compound. By systematically comparing its in vitro and in vivo performance against well-established standards like Gefitinib, Erlotinib, and Lapatinib, researchers can gain critical insights into its potency, selectivity, and potential as a therapeutic agent.
Should this compound demonstrate promising activity, further studies would be warranted. These could include broader kinase profiling to identify potential off-targets, evaluation against a wider panel of cancer cell lines, including those with acquired resistance to first-generation TKIs, and more extensive in vivo studies to assess pharmacokinetics and tolerability. The data generated through this benchmarking process will be invaluable in guiding the subsequent stages of drug discovery and development for this and other novel quinazoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. brieflands.com [brieflands.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Chloro-7-methoxyquinazolin-6-ol Derivatives as Potent EGFR Inhibitors
For researchers, scientists, and drug development professionals vested in the landscape of oncology, the quinazoline scaffold represents a cornerstone in the design of targeted therapies. Specifically, 4-Chloro-7-methoxyquinazolin-6-ol has emerged as a pivotal intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides an in-depth, head-to-head comparison of derivatives synthesized from this core structure, supported by experimental data and protocols to ensure scientific integrity and reproducibility. Our analysis will delve into the structure-activity relationships (SAR) that govern their efficacy, offering a comprehensive resource for the development of next-generation anticancer agents.
The Quinazoline Core: A Privileged Scaffold in Cancer Therapy
The quinazoline ring system is a recurring motif in a multitude of FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib and lapatinib.[1][2] Its rigid structure and ability to form key hydrogen bonds within the ATP-binding pocket of EGFR make it an ideal starting point for inhibitor design.[2] The precursor, this compound, offers a reactive chlorosubstituent at the C4 position, which is amenable to nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency and selectivity.[3][4]
Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][5] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation. This, in turn, blocks the downstream activation of pro-survival signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT cascades.[1][6][7]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of derivatives of this compound is profoundly influenced by the nature of the substituent at the C4 position. The most explored modification is the introduction of a substituted aniline moiety, leading to 4-anilinoquinazoline derivatives.
A study by Azmian Moghadam et al. provides a valuable dataset for a direct comparison of such derivatives.[3][4] The following table summarizes the in vitro anti-proliferative activity of a series of 6,7-disubstituted-4-anilinoquinazolines against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
| Compound ID | C4-Anilino Substituent | C7-Substituent | IC50 (µM) against A431 Cells[3] |
| 8a | 3-ethynylaniline | N-methylpiperazine | 1.78 |
| 8d | 3-aminobenzonitrile | 2-chloroethoxy | 8.25 |
| 8f | 3-aminobenzonitrile | N-methylpiperazine | 7.18 |
| 8b | 3-bromoaniline | N-methylpiperazine | 14.3 |
| Erlotinib | (reference) | 8.31 | |
| Vandetanib | (reference) | 10.62 |
From this data, several key SAR insights can be drawn:
-
Superior Potency of the 3-Ethynylaniline Moiety: Compound 8a , featuring a 3-ethynylaniline group at the C4 position and an N-methylpiperazine at the C7 position, demonstrated the most potent anti-proliferative activity with an IC50 of 1.78 µM. This is significantly more potent than the reference drugs erlotinib and vandetanib.[3]
-
Influence of the C7-Substituent: The presence of a basic side chain, such as N-methylpiperazine, at the C7 position appears to be beneficial for activity, as seen in the potent compound 8a and the moderately active compound 8f .[3]
-
Impact of the Anilino Ring Substitution: The substitution pattern on the aniline ring is critical. While the 3-ethynylaniline in 8a confers high potency, the 3-bromoaniline in 8b leads to a significant decrease in activity.[3] The 3-aminobenzonitrile group in 8d and 8f results in moderate activity.[3]
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of 4-(Substituted anilino)-7-methoxyquinazolin-6-ol Derivatives
The synthesis of the compared derivatives generally follows a two-step procedure starting from this compound.
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution:
-
To a solution of this compound in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.[8]
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry under vacuum to obtain the 4-(substituted anilino)-7-methoxyquinazolin-6-ol intermediate.[8]
-
-
O-Alkylation at the C6-hydroxyl group (if applicable):
-
Suspend the intermediate from the previous step in a solvent like Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, and stir the mixture.
-
Add the desired alkylating agent (e.g., 4-(3-chloropropyl)morpholine for the synthesis of Gefitinib).[8]
-
Heat the reaction mixture and monitor by TLC.
-
After completion, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography or recrystallization to yield the final derivative.[8]
-
In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant EGFR enzyme
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for controls).
-
Add 2 µL of EGFR enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A431)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel and potent EGFR inhibitors. The comparative analysis presented in this guide underscores the critical importance of the C4-anilino substitution in dictating the anti-proliferative activity of these derivatives. Compound 8a , with its 3-ethynylaniline and N-methylpiperazine moieties, stands out as a particularly promising lead for further optimization.
Future research should focus on expanding the diversity of substituents at both the C4 and C7 positions to further refine the SAR and improve properties such as selectivity against different EGFR mutations and overall drug-like characteristics. The robust experimental protocols provided herein offer a solid framework for the rigorous evaluation of these next-generation inhibitors, paving the way for the development of more effective targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-7-methoxyquinazolin-6-ol: A Guide for the Diligent Researcher
For the researcher engaged in the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-Chloro-7-methoxyquinazolin-6-ol, a halogenated quinazoline derivative. The procedures outlined herein are synthesized from established hazardous waste management protocols and the known hazard profile of this class of compounds, designed to empower you to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile: Why Caution is Paramount
The primary known hazards associated with this compound are categorized by the following H-statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times. The presence of a chlorine atom on the quinazoline scaffold places this compound in the category of halogenated organic waste, which has specific disposal requirements due to the potential for forming corrosive byproducts like hydrochloric acid upon incineration[1].
Table 1: Hazard Summary and Immediate Safety Precautions
| Hazard Statement | Description | Immediate Precautionary Measures (P-Statements) |
| H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
This table synthesizes information from supplier safety data and general handling procedures for hazardous chemicals.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment you finish with the material. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Immediate Handling and Spill Management
Any procedure involving this compound should be conducted within a certified chemical fume hood. In the event of a spill, the primary objective is to contain the material and prevent its spread.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary[1].
-
Contain the Spill: Use a dry absorbent material, such as vermiculite or sand, to cover the solid material. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the contained material and absorbent into a designated, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label Waste: Clearly label the container with "Hazardous Waste," the chemical name, and any associated hazards.
Waste Segregation: The Halogenated Waste Stream
A cardinal rule of chemical waste management is proper segregation[2][3]. Due to its chlorinated nature, this compound must be disposed of in a designated halogenated organic solid waste container.
Causality: Co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process[4]. Halogenated waste requires specialized incineration facilities that can scrub acidic gases produced during combustion.
Diagram 1: Decision-Making Flowchart for Waste Disposal
Caption: Disposal workflow for this compound.
Waste Collection and Storage
All waste must be collected in containers that are compatible with the chemical, in good condition, and have a secure, tight-fitting lid[2][5].
Protocol for Waste Accumulation:
-
Container Selection: Use a clearly labeled, durable container designated for "Halogenated Organic Solids." The original manufacturer's container, if empty and in good condition, can be repurposed for waste accumulation[5].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[5]. Attach any relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[6]. The SAA should be in a well-ventilated area, away from incompatible materials.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage[2].
Final Disposal
The ultimate disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].
Never attempt to:
-
Dispose of this chemical down the drain[6].
-
Place it in the regular trash[2].
-
Incinerate it in a standard laboratory furnace.
When the waste container is full or ready for pickup, follow your institution's specific procedures for requesting a waste collection. Ensure that all paperwork is completed accurately to facilitate a smooth and compliant disposal process.
The Principle of Self-Validation: Ensuring a Safe and Compliant Process
This disposal protocol is designed as a self-validating system. By adhering to the principles of clear labeling, proper segregation, and secure containment, you create a chain of custody that is transparent and safe. The segregation of halogenated waste protects not only the environment but also the personnel involved in the waste management process. The final step, involving your institutional EHS, provides an external validation of your laboratory's commitment to safety and compliance.
As a final guiding principle, always consult your institution's specific chemical hygiene plan and waste disposal guidelines. These documents will provide the most accurate and locally relevant information for your operations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. danielshealth.com [danielshealth.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
